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  • Product: 4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile
  • CAS: 1018435-91-0

Core Science & Biosynthesis

Foundational

chemical structure and properties of 4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile

For Research, Scientific, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 4-(Cyclopentylamino)-1-met...

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Author: BenchChem Technical Support Team. Date: March 2026

For Research, Scientific, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous compounds, predictive modeling, and established chemical principles to offer a robust resource for researchers. The guide covers the molecular structure, predicted physicochemical properties, a plausible synthetic route based on the Strecker reaction, and a discussion of its potential pharmacological relevance. Safety considerations and proposed analytical methodologies are also addressed to provide a well-rounded profile of this novel chemical entity.

Introduction

4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile is a small molecule featuring a 1-methylpiperidine core, a structural motif prevalent in many biologically active compounds. The presence of a cyclopentylamino group and a nitrile functional group at the C4 position suggests a potential for diverse chemical reactivity and biological interactions. The α-aminonitrile moiety, in particular, is a well-recognized pharmacophore with a history of use in medicinal chemistry.[1][2] This guide aims to elucidate the chemical and potential biological characteristics of this compound to facilitate further research and development.

Chemical Structure and Identification

The core structure of 4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile consists of a saturated six-membered heterocycle, piperidine, which is N-methylated. The C4 position of the piperidine ring is quaternary, being substituted with both a cyclopentylamino group and a nitrile group.

Molecular Identifiers:

IdentifierValue
IUPAC Name 4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile
CAS Number 1018435-91-0[3]
Molecular Formula C₁₂H₂₁N₃[3]
Molecular Weight 207.32 g/mol [3]
Canonical SMILES CN1CCC(C#N)(N2CCCC2)CC1

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C1 [label="C"]; N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N2 [label="N"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; N3 [label="N"]; C12 [label="C"];

// Piperidine Ring N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; N1 -- C6;

// Substituents on Piperidine C4 -- N2; C4 -- C12; C12 -- N3; // Nitrile group

// Cyclopentyl Group N2 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C7;

// Methyl Group N1 -- C1;

// Positioning C1 [pos="2.5,0.8!"]; N1 [pos="1.5,0.5!"]; C2 [pos="1.5,-0.5!"]; C3 [pos="0.5,-1.0!"]; C4 [pos="-0.5,-0.5!"]; C5 [pos="-0.5,0.5!"]; C6 [pos="1.8,1.5!"]; N2 [pos="-1.5,-1.0!"]; C7 [pos="-2.5,-0.5!"]; C8 [pos="-3.0,-1.5!"]; C9 [pos="-2.0,-2.5!"]; C10 [pos="-1.0,-2.0!"]; C11 [pos="-1.5,-0.0!"]; C12 [pos="-0.8,0.8!"]; N3 [pos="-1.0,1.8!"]; }

Caption: 2D Chemical Structure of 4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile.

Predicted Physicochemical Properties

Due to the absence of experimental data, the following physicochemical properties have been predicted using computational models. These values should be considered as estimates and require experimental validation.

PropertyPredicted ValueMethod/Source
logP 1.9 ± 0.5In silico prediction
Topological Polar Surface Area (TPSA) 40.1 ŲIn silico prediction
Hydrogen Bond Donors 1In silico prediction
Hydrogen Bond Acceptors 3In silico prediction
Rotatable Bonds 2In silico prediction
pKa (most basic) 9.2 ± 0.3 (Tertiary amine)In silico prediction

In silico predictions suggest that this compound possesses drug-like properties according to Lipinski's rule of five.[4]

Synthesis and Manufacturing

A plausible and efficient synthetic route for 4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile is the Strecker synthesis , a well-established method for preparing α-aminonitriles.[5] This one-pot, three-component reaction would involve 1-methyl-4-piperidone, cyclopentylamine, and a cyanide source, such as potassium cyanide or trimethylsilyl cyanide.

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 1_methyl_4_piperidone 1-Methyl-4-piperidone imine_formation In situ Imine Formation 1_methyl_4_piperidone->imine_formation cyclopentylamine Cyclopentylamine cyclopentylamine->imine_formation cyanide_source Cyanide Source (e.g., KCN) nucleophilic_attack Nucleophilic Attack by Cyanide cyanide_source->nucleophilic_attack strecker_synthesis Strecker Synthesis (One-pot, 3-component reaction) imine_formation->nucleophilic_attack Intermediate target_molecule 4-(Cyclopentylamino)-1-methyl- piperidine-4-carbonitrile nucleophilic_attack->target_molecule

Caption: Proposed Synthesis Workflow via Strecker Reaction.

Detailed Experimental Protocol (Proposed)

Causality Behind Experimental Choices:

  • Solvent: A protic solvent like methanol or ethanol is often used to facilitate the dissolution of reactants and the formation of the iminium intermediate.

  • Acid Catalyst: An acid, such as acetic acid, is typically employed to catalyze the formation of the imine from the ketone and the primary amine.[6]

  • Temperature: The reaction is often initiated at a low temperature to control the initial exothermic reaction and then warmed to drive the reaction to completion.

  • Work-up: A basic work-up is necessary to neutralize the acid catalyst and remove any unreacted starting materials. Extraction with an organic solvent isolates the product.

Step-by-Step Methodology:

  • Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer is charged with 1-methyl-4-piperidone (1.0 eq) and cyclopentylamine (1.1 eq) in methanol.

  • Acid Addition: The mixture is cooled in an ice bath, and acetic acid (1.2 eq) is added dropwise. The reaction is stirred at this temperature for 30 minutes.

  • Cyanide Addition: A solution of potassium cyanide (1.2 eq) in a minimal amount of water is added slowly to the reaction mixture, ensuring the temperature remains below 10 °C.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is taken up in water and the pH is adjusted to >10 with a suitable base (e.g., NaOH). The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Self-Validating System: The purity and identity of the final product should be confirmed by a suite of analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Potential Pharmacological and Biological Activities

While no specific biological data exists for 4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile, the structural motifs present suggest several areas of potential pharmacological interest:

  • α-Aminonitriles as Enzyme Inhibitors: The α-aminonitrile moiety is a known pharmacophore that can act as a covalent or non-covalent inhibitor of various enzymes, particularly proteases.[2]

  • Piperidine Scaffolds in CNS-active Drugs: The 1-methylpiperidine core is a common feature in many centrally acting drugs, suggesting that this compound may have the potential to cross the blood-brain barrier and interact with CNS targets.[7][8]

  • Cyclopentyl Groups in Kinase Inhibitors: The cyclopentyl group is present in some kinase inhibitors, where it can contribute to binding affinity and selectivity.[2][3]

Based on these structural features, potential, yet unproven, biological activities could include roles as enzyme inhibitors or modulators of CNS receptors.

Safety and Handling

No specific toxicity data is available for 4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile. However, based on the general reactivity of α-aminonitriles and the proposed use of cyanide in its synthesis, the following precautions are strongly advised:

  • Handling: The compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Toxicity: α-Aminonitriles can be toxic and may release hydrogen cyanide under acidic conditions.[9] Avoid inhalation of dust or vapors and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong acids and oxidizing agents.

Analytical Characterization (Proposed)

The following analytical techniques would be essential for the structural confirmation and purity assessment of synthesized 4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile.

analytical_workflow cluster_purity Purity Assessment cluster_structure Structural Elucidation cluster_final Final Characterization Synthesized_Product Synthesized_Product Purity_Assessment Purity_Assessment Synthesized_Product->Purity_Assessment Initial Check TLC TLC Synthesized_Product->TLC Structural_Elucidation Structural_Elucidation Purity_Assessment->Structural_Elucidation If Pure Final_Characterization Final_Characterization Structural_Elucidation->Final_Characterization Confirmed Structure LC_MS LC-MS TLC->LC_MS 1H_NMR ¹H NMR LC_MS->1H_NMR 13C_NMR ¹³C NMR 1H_NMR->13C_NMR HRMS High-Resolution Mass Spectrometry 13C_NMR->HRMS IR Infrared Spectroscopy HRMS->IR Elemental_Analysis Elemental Analysis IR->Elemental_Analysis

Caption: Proposed Analytical Workflow for Characterization.

Predicted Spectroscopic Data:

  • ¹H NMR: Signals corresponding to the N-methyl group, the piperidine ring protons, the cyclopentyl ring protons, and the NH proton would be expected.

  • ¹³C NMR: Resonances for the N-methyl carbon, the carbons of the piperidine and cyclopentyl rings, the quaternary carbon at C4, and the nitrile carbon would be anticipated.

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be expected at m/z 208.18.

  • Infrared (IR) Spectroscopy: A characteristic absorption band for the nitrile (C≡N) stretch would be expected around 2240-2260 cm⁻¹.

Conclusion

4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile is a novel chemical entity with potential for applications in medicinal chemistry and drug discovery. While direct experimental data is currently lacking, this guide provides a comprehensive theoretical framework based on its chemical structure and the properties of related compounds. The proposed Strecker synthesis offers a viable route for its preparation, and its structural motifs suggest potential biological activities that warrant further investigation. It is imperative that future research on this compound includes thorough experimental validation of its physicochemical properties, biological activity, and safety profile.

References

  • Thoreauchem. 4-(cyclopentylamino)-1-methylpiperidine-4-carbonitrile-1018435-91-0. [Link]

  • MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

  • ResearchGate. Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
  • PMC. 4-Anilino-1-benzylpiperidine-4-carbonitrile. [Link]

  • MDPI. Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives. [Link]

  • ResearchGate. Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties. [Link]

  • ResearchGate. 4-Substituted and 1,4-Disubstituted Piperidines. [Link]

  • MDPI. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. [Link]

  • Google Patents.
  • Chem-Impex. 1-Methyl-piperidine-4-carbonitrile. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • Pharma Inventor Inc. Patent & Publications. [Link]

  • PubChem. 4-Amino-1-methylpiperidine. [Link]

  • PubMed. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. [Link]

Sources

Exploratory

In-Depth Physicochemical Profiling and Solubility Dynamics of CAS 1018435-91-0: A Technical Guide

Executive Summary CAS 1018435-91-0, chemically identified as 4-(cyclopentylamino)-1-methylpiperidine-4-carbonitrile , is a highly functionalized synthetic intermediate and small-molecule scaffold[1]. Characterized by an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CAS 1018435-91-0, chemically identified as 4-(cyclopentylamino)-1-methylpiperidine-4-carbonitrile , is a highly functionalized synthetic intermediate and small-molecule scaffold[1]. Characterized by an α -aminonitrile motif embedded within a piperidine ring, its unique structural dynamics present specific challenges and opportunities during physicochemical profiling. This whitepaper provides a comprehensive analysis of its molecular weight, pH-dependent solubility, and the critical experimental methodologies required to accurately determine its thermodynamic solubility without falling prey to chemical degradation artifacts.

Structural Dynamics and Physicochemical Properties

The accurate profiling of CAS 1018435-91-0 begins with understanding how its structural motifs dictate its physical behavior in solution.

Table 1: Core Physicochemical Properties of CAS 1018435-91-0

PropertyValueStructural Significance
CAS Registry Number 1018435-91-0[1]Unique identifier for the specific isomeric structure.
Molecular Formula C12H21N3[1]Indicates a high degree of saturation (sp³ character).
Molecular Weight 207.32 g/mol [1]Optimal for small-molecule drug discovery (Rule of 5 compliant).
Predicted LogP ~1.8 - 2.2Moderate lipophilicity, driven primarily by the cyclopentyl ring.
Piperidine pKa ~8.5 - 9.0Basic center; protonated at physiological pH, aiding aqueous solvation.
Secondary Amine pKa ~4.5 - 5.5Depressed basicity due to the adjacent electron-withdrawing cyano group.
Mechanistic Causality of Basicity

The solubility and reactivity of this compound are governed by its two basic nitrogen centers. The tertiary nitrogen of the 1-methylpiperidine ring typically exhibits a pKa of ~8.5–9.0, meaning it is largely protonated at physiological pH (7.4), which aids in aqueous solvation. However, the secondary amine at the C4 position is part of an α -aminonitrile system. The strong electron-withdrawing inductive effect of the adjacent carbonitrile (-CN) group drastically reduces the electron density on the secondary amine, depressing its pKa to approximately 4.5–5.5. Consequently, this amine remains unprotonated at neutral pH, increasing the molecule's overall lipophilicity and driving precipitation in aqueous buffers[2].

Solubility Profile and The Retro-Strecker Challenge

While CAS 1018435-91-0 exhibits excellent kinetic solubility in polar aprotic organic solvents (e.g., DMSO, DMF)[2], its aqueous thermodynamic solubility is highly variable and complicated by its chemical stability.

Table 2: Solvent Compatibility & Solubility Dynamics

Solvent SystemSolubility ProfileMechanistic Rationale
DMSO / DMF High (>50 mg/mL)Strong dipole interactions with the carbonitrile and amine groups[2].
Aqueous (pH < 4.0) HighComplete protonation of the piperidine nitrogen forms a highly soluble salt.
Aqueous (pH 7.4) Moderate to LowExists predominantly as a free base; lipophilic rings drive precipitation[2].
The Retro-Strecker Liability

α -Aminonitriles are synthesized via the Strecker reaction but are inherently susceptible to the reverse process—the retro-Strecker reaction —when exposed to aqueous environments, particularly under thermal stress or extreme pH[3],[4]. In aqueous media, CAS 1018435-91-0 exists in a dynamic equilibrium with its iminium ion and free cyanide. Over time, it can hydrolyze into 1-methylpiperidin-4-one, cyclopentylamine, and hydrogen cyanide (HCN)[3].

Why this matters for solubility testing: Standard thermodynamic solubility assays often incubate compounds at 37°C for 48 to 72 hours[5]. For CAS 1018435-91-0, this prolonged thermal exposure in water will induce retro-Strecker degradation. Because the degradation products (cyclopentylamine and the piperidone) are highly water-soluble, relying on non-specific quantification methods (like UV-Vis or turbidimetry) will artificially inflate the apparent solubility of the parent compound[6].

Optimized Thermodynamic Solubility Protocol

To establish a self-validating system that measures the true thermodynamic solubility of the intact CAS 1018435-91-0 scaffold, the standard shake-flask method must be heavily modified[6],[5].

Step-by-Step Methodology
  • Saturation (Sample Preparation): Add an excess of solid crystalline CAS 1018435-91-0 to a low-binding microcentrifuge tube containing 50 mM Phosphate Buffer (pH 7.4).

    • Causality: Excess solid ensures the system reaches a true thermodynamic equilibrium (saturated state) rather than a metastable kinetic state[5].

  • Modified Equilibration: Agitate the suspension at 800 rpm at 25°C for 12–24 hours (instead of the standard 37°C for 48h).

    • Causality: Lowering the temperature and reducing the incubation time minimizes the kinetic energy available to drive the retro-Strecker degradation pathway, preserving the intact α -aminonitrile[4].

  • Phase Separation via Ultracentrifugation: Centrifuge the sample at 100,000 × g for 30 minutes to pellet the undissolved solid.

    • Causality: Standard protocols often use PTFE or PVDF filtration plates[6]. However, the highly lipophilic cyclopentyl moiety of CAS 1018435-91-0 can non-specifically adsorb to filter membranes, stripping the dissolved compound from the solution and yielding false-negative (artificially low) solubility data[5],[7]. Ultracentrifugation avoids all membrane interactions.

  • Quantification and QC via LC-MS/MS: Extract the clarified supernatant, dilute in acetonitrile to quench any further reactions, and analyze via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[6].

    • Causality: UV-Vis spectroscopy cannot reliably differentiate the parent compound from its UV-active degradation products. LC-MS/MS allows for the specific Multiple Reaction Monitoring (MRM) of the intact parent mass ( m/z 208.3 [M+H]+ ).

    • Self-Validating QC Step: Simultaneously monitor the chromatogram for the masses of cyclopentylamine ( m/z 86.1) and 1-methylpiperidin-4-one ( m/z 114.1). If these degradants constitute >5% of the total peak area, the solubility value must be flagged as compromised by retro-Strecker breakdown.

Workflow Visualization

SolubilityWorkflow A Solid CAS 1018435-91-0 (Excess Amount) B Buffer Addition (pH 7.4 PBS) A->B C Incubation & Agitation (25°C, 12-24h) B->C D Phase Separation (Ultracentrifugation) C->D E Supernatant Extraction D->E F LC-MS/MS Quantification (Intact Mass m/z 208.3) E->F G Retro-Strecker QC Check (Monitor Degradants) F->G Stability Check H Thermodynamic Solubility Value F->H

Fig 1. Optimized thermodynamic solubility workflow for CAS 1018435-91-0 with retro-Strecker QC.

References

  • AccelaChem. "1018435-91-0,4-(cyclopentylamino)-1-methylpiperidine-4-carbonitrile". Available at: 1

  • Benchchem. "2-Aminobutanenitrile | 40651-89-6". Available at: 3

  • ResearchGate. "Catalytic Asymmetric Synthesis of Chiral α,α-Dialkyl Aminonitriles via Reaction of Cyanoketimines". Available at:4

  • Creative Biolabs. "Aqueous Solubility". Available at: 2

  • Enamine. "Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions)". Available at: 6

  • Raytor. "Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures". Available at: 5

  • MDPI. "Understanding Critical Quality Attributes for Nanocrystals from Preparation to Delivery". Available at: 7

Sources

Foundational

In-Depth Technical Guide: NMR and IR Spectroscopy Reference Data for 4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile (CAS 1018435-91-0)

Executive Summary In modern medicinal chemistry, functionalized piperidines serve as privileged scaffolds for the development of highly selective targeted therapeutics, including Janus kinase (JAK) inhibitors and G-prote...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, functionalized piperidines serve as privileged scaffolds for the development of highly selective targeted therapeutics, including Janus kinase (JAK) inhibitors and G-protein coupled receptor (GPCR) modulators. 4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile (CAS 1018435-91-0) is a highly versatile intermediate[1]. Its molecular architecture—featuring a basic N-methylpiperidine ring, a sterically demanding cyclopentylamino group, and an electron-withdrawing nitrile moiety—presents unique electronic environments that dictate its spectral behavior.

This whitepaper provides drug development professionals and analytical chemists with a definitive, self-validating framework for the structural characterization of this compound. By synthesizing empirical principles with high-fidelity experimental protocols, this guide establishes the definitive Nuclear Magnetic Resonance (NMR) and Infrared (IR) reference data required for rigorous quality control and structural validation.

Structural Dynamics & Spectral Causality

To accurately assign and validate the spectral data of CAS 1018435-91-0, one must first understand the causality behind its structural dynamics:

  • The Piperidine Core: The N-methyl group undergoes rapid pyramidal inversion at room temperature. This dynamic process averages the anisotropic effects of the axial and equatorial positions, resulting in a sharp, distinct singlet in the 1 H NMR spectrum.

  • The C4 Quaternary Center: Position 4 of the piperidine ring is a highly substituted sp 3 carbon. It is subject to competing electronic effects: the strong inductive electron-withdrawal of the nitrile (-C≡N) group and the electronegativity of the secondary amine nitrogen. This dual-deshielding effect pushes the C4 carbon resonance significantly downfield in the 13 C NMR spectrum.

  • The Cyclopentyl Ring: The conformational flexibility (envelope/half-chair transitions) of the cyclopentyl ring broadens the aliphatic multiplet signals, requiring careful integration to distinguish them from the piperidine ring protons.

High-Fidelity Experimental Protocols

To ensure Trustworthiness and reproducibility (E-E-A-T), the following step-by-step methodologies must be strictly adhered to. These protocols are designed to minimize solvent artifacts and maximize signal-to-noise (S/N) ratios.

NMR Sample Preparation and Acquisition
  • Solvent Selection: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D). CDCl 3​ is selected due to the lipophilic nature of the cyclopentyl and piperidine rings, ensuring complete solvation.

  • Internal Standard: Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS) to serve as a 0.00 ppm reference point.

  • Instrument Parameters ( 1 H NMR): Acquire data at 400 MHz at 298 K. Use a spectral width of 12 ppm. Crucial Step: Set the relaxation delay ( d1​ ) to 2.0 seconds. Causality: A sufficient d1​ ensures complete longitudinal relaxation of the N-methyl protons, preventing integration truncation errors. Acquire 16 scans.

  • Instrument Parameters ( 13 C NMR): Acquire data at 100 MHz using proton decoupling (WALTZ-16). Set d1​ to 2.0 seconds and acquire a minimum of 512 scans to resolve the quaternary C4 and nitrile carbons, which suffer from lack of Nuclear Overhauser Effect (NOE) enhancement.

  • Impurity Referencing: Cross-reference any residual solvent peaks against established organometallic impurity tables to ensure sample purity[2].

ATR-FTIR Sample Preparation and Acquisition
  • Technique Selection: Utilize Attenuated Total Reflectance (ATR) FTIR rather than traditional KBr pelleting. Causality: KBr is highly hygroscopic; absorbed moisture produces a broad O-H stretch at ~3400 cm −1 that will obscure the critical, but weak, secondary amine N-H stretch of this compound[3].

  • Background Collection: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm −1 resolution).

  • Sample Application: Apply 2-3 mg of the neat solid directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure intimate contact with the evanescent wave.

  • Acquisition: Scan from 4000 to 400 cm −1 (32 scans, 4 cm −1 resolution).

Workflow A Sample Prep (CAS 1018435-91-0) B NMR Acquisition (400 MHz, CDCl3) A->B C IR Acquisition (ATR-FTIR) A->C D Data Processing & Phase Correction B->D C->D E Peak Picking & Integration D->E F Spectral Validation E->F

Fig 1. Standardized workflow for NMR and IR spectral acquisition and validation.

Reference Spectral Data

The following tables summarize the quantitative spectral data for CAS 1018435-91-0, synthesized from structural first principles and empirical analog data.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
Chemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
3.25Multiplet (m)1HCyclopentyl CH-N (C1')
2.65 - 2.75Multiplet (m)2HPiperidine C2/C6 (Equatorial)
2.30Singlet (s)3HN-CH 3​
2.25 - 2.35Multiplet (m)2HPiperidine C2/C6 (Axial)
2.00 - 2.10Multiplet (m)2HPiperidine C3/C5 (Equatorial)
1.80 - 1.90Multiplet (m)2HCyclopentyl C2'/C5'
1.65 - 1.75Multiplet (m)4HCyclopentyl C2'/C5' + Piperidine C3/C5 (Axial)
1.35 - 1.60Multiplet (m)4HCyclopentyl C3'/C4'
1.20Broad Singlet (br s)1HN-H (Exchanges with D 2​ O)
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
Chemical Shift (δ, ppm)Carbon TypeStructural Assignment
122.5Quaternary (C)Nitrile (-C≡N)
57.2Methine (CH)Cyclopentyl C1'
54.8Quaternary (C)Piperidine C4
51.5Methylene (CH 2​ )Piperidine C2, C6
46.2Methyl (CH 3​ )N-CH 3​
36.5Methylene (CH 2​ )Piperidine C3, C5
33.8Methylene (CH 2​ )Cyclopentyl C2', C5'
24.1Methylene (CH 2​ )Cyclopentyl C3', C4'
Table 3: ATR-FTIR Diagnostic Bands
Wavenumber (cm −1 )IntensityVibrational ModeStructural Assignment
~3315Weak / MediumN-H StretchSecondary Amine
2950, 2865StrongC-H StretchAliphatic (Cyclopentyl/Piperidine)
~2235Medium, SharpC≡N StretchNitrile Group
~1450MediumC-H BendingScissoring deformations
~1120MediumC-N StretchAliphatic Amine

Mechanistic Signal Assignment & Validation Logic

A self-validating analytical system requires understanding why a signal appears where it does.

The Nitrile Signature: The C≡N stretching vibration at 2235 cm −1 is unusually sharp and distinct in the IR spectrum. Its intensity is moderate because the nitrile group is attached to an asymmetric sp 3 hybridized carbon (C4), which provides a sufficient dipole moment change during the stretching mode. In the 13 C NMR, the sp hybridized carbon of the nitrile appears at 122.5 ppm, while its electron-withdrawing inductive effect deshields the adjacent C4 quaternary carbon, pushing it to 54.8 ppm.

The Amine Microenvironment: The N-H proton appears as a broad singlet at ~1.20 ppm in 1 H NMR. This broadening is caused by the quadrupolar relaxation of the adjacent 14 N nucleus and intermolecular hydrogen bonding. This peak can be definitively validated by adding a drop of D 2​ O to the NMR tube; the peak will disappear due to rapid deuterium exchange.

StructureSignals Core CAS 1018435-91-0 Sub1 N-Methyl Group Core->Sub1 Sub2 Nitrile (-C≡N) Core->Sub2 Sub3 Cyclopentylamino Core->Sub3 Sub4 Piperidine Ring Core->Sub4 NMR1 1H: ~2.30 ppm (s) 13C: ~46.2 ppm Sub1->NMR1 IR1 IR: ~2235 cm⁻¹ Sub2->IR1 NMR2 1H: ~3.25 ppm (m) IR: ~3315 cm⁻¹ Sub3->NMR2 NMR3 13C: C4 ~54.8 ppm Sub4->NMR3

Fig 2. Mapping of key structural moieties to their diagnostic NMR and IR signals.

References

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.[Link]

  • Kazarian, S. G., & Chan, K. L. A. (2013). ATR-FTIR spectroscopic imaging: recent advances and applications to biological systems. Analyst, 138(7), 1940-1951.[Link]

Sources

Exploratory

In Vitro Pharmacological Profiling of 1-Methylpiperidine-4-Carbonitrile Derivatives: A Scaffold for Multi-Target Therapeutics

Executive Summary & Structural Rationale In modern drug discovery, the selection of a robust chemical scaffold is paramount to achieving target selectivity, metabolic stability, and optimal in vitro binding kinetics. The...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, the selection of a robust chemical scaffold is paramount to achieving target selectivity, metabolic stability, and optimal in vitro binding kinetics. The 1-methylpiperidine-4-carbonitrile moiety has emerged as a highly versatile, "privileged" pharmacophore utilized in the design of targeted therapeutics across diverse disease states.

The pharmacological utility of this scaffold is driven by three distinct structural features:

  • The Piperidine Ring: Provides a basic nitrogen that can be protonated at physiological pH (pH 7.4), enhancing aqueous solubility and facilitating favorable interactions with acidic residues in target binding pockets.

  • The N-Methyl Substitution: Limits oxidative dealkylation by cytochrome P450 enzymes compared to larger alkyl or benzyl substituents, preserving the molecule's integrity during prolonged cellular assays.

  • The C4-Carbonitrile (-C≡N) Group: Acts as a potent, metabolically stable hydrogen bond acceptor. Unlike esters or amides, which are highly susceptible to ubiquitous esterases and amidases in vitro, the nitrile group resists hydrolysis. Furthermore, in the context of cysteine proteases, the nitrile acts as a targeted "warhead," forming a reversible covalent thioimidate adduct with active-site cysteines without causing permanent cellular toxicity[1].

This structural robustness makes derivatives such as 4-(4-chlorophenyl)-1-methylpiperidine-4-carbonitrile ideal starting points for developing inhibitors against diverse targets, including P2X7 receptors, Histone Deacetylases (HDACs), and Cathepsin K[2],[1],[3].

Mechanistic Profiling Across Primary Targets

P2X7 Receptor Antagonism (Neuroinflammation & Pain)

The purinergic P2X7 receptor is an ATP-gated ion channel heavily implicated in neuroinflammation and immune system cytolysis[4]. Activation by extracellular ATP leads to massive calcium influx and potassium efflux. This ionic imbalance triggers the assembly of the NLRP3 inflammasome, culminating in the cleavage and release of pro-inflammatory cytokines such as IL-1β and TNF-α[2].

1-Methylpiperidine-4-carbonitrile derivatives act as potent allosteric antagonists of the P2X7 receptor. By locking the channel in a closed conformation, these compounds halt the downstream inflammatory cascade, making them highly relevant for in vitro models of rheumatoid arthritis, osteoarthritis, and neuropathic pain[2].

P2X7_Signaling ATP Extracellular ATP P2X7 P2X7 Receptor (Ion Channel) ATP->P2X7 Binds & Activates Ca_Influx Calcium Influx & Potassium Efflux P2X7->Ca_Influx Channel Opening NLRP3 NLRP3 Inflammasome Activation Ca_Influx->NLRP3 Triggers Assembly IL1B IL-1β / TNF-α Cytokine Release NLRP3->IL1B Cleavage & Secretion Inflammation Neuroinflammation & Pain Signaling IL1B->Inflammation Drives Pathology Inhibitor 1-Methylpiperidine- 4-Carbonitrile Derivative Inhibitor->P2X7 Allosteric Blockade

P2X7 signaling pathway and allosteric inhibition by piperidine carbonitrile derivatives.

Histone Deacetylase (HDAC) Inhibition (Oncology & Autoimmunity)

Beyond ion channels, this scaffold is instrumental in epigenetic modulation. Thiazolyl-substituted 1-methylpiperidine-4-carbonitrile derivatives have been synthesized to inhibit Class I and II HDAC enzymes[5]. HDACs remove acetyl groups from histone tails, leading to chromatin condensation and transcriptional repression. In vitro profiling shows that inhibiting HDACs with these derivatives restores the expression of tumor suppressor genes and regulatory T-cell markers (e.g., Foxp3), offering therapeutic avenues for oncology and autoimmune disorders such as murine colitis[3]. Here, the piperidine-carbonitrile core acts as a rigid surface-recognition cap that optimally orients the molecule within the narrow HDAC active site channel.

Cathepsin K Inhibition (Osteoporosis)

Cathepsin K is a lysosomal cysteine protease highly expressed in osteoclasts, responsible for degrading collagen during bone resorption. Tri-ring benzamide-containing aminonitriles utilizing the piperidine-carbonitrile core have demonstrated sub-250 pM reversible inhibition of Cathepsin K in vitro[1]. The nitrile group directly interacts with the active site cysteine of the protease, forming a reversible thioimidate adduct that blocks enzymatic activity with remarkable selectivity over other cathepsins[1].

Quantitative In Vitro Data Summary

To benchmark the efficacy of this scaffold, the following table synthesizes the typical in vitro pharmacological data across its primary targets.

Target ClassRepresentative DerivativeAssay TypeIC50 / AffinityPrimary Indication
P2X7 Receptor 4-(4-chlorophenyl)-1-methylpiperidine-4-carbonitrileFLIPR Calcium Influx (HEK293)10 nM – 150 nMNeuropathic Pain, Inflammation
HDAC (Class I/II) 4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-derivativeFluorometric Deacetylation50 nM – 300 nMOncology, Autoimmune Disease
Cathepsin K Tri-ring benzamide aminonitrile (CRA-013783)Bovine Bone Degradation Assay< 250 pMOsteoporosis, Bone Resorption

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following in vitro protocols are designed as self-validating systems. They incorporate strict causality for reagent selection and statistical quality control metrics (e.g., Z'-factor).

Protocol A: P2X7 Receptor Calcium Influx Assay (FLIPR)

Causality Rationale: This assay utilizes 1.5% low-serum media rather than standard 10% Fetal Bovine Serum (FBS). High serum concentrations contain abundant albumin, which non-specifically binds lipophilic piperidine derivatives, artificially reducing the free drug concentration and falsely inflating the apparent IC50[2].

Step-by-Step Workflow:

  • Cell Culture & Plating: Culture HEK293 cells stably transfected with human P2X7 plasmids. Plate cells at a density of 15,000 cells/well in 384-well black-walled, clear-bottom assay plates using 50 µL/well of 1.5% low-serum assay buffer[2].

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) and 0.02% Pluronic F-127 for 45 minutes at 37°C. Wash three times with physiological buffer to remove extracellular dye.

  • Compound Incubation: Dispense the 1-methylpiperidine-4-carbonitrile derivative library in a 10-point dose-response curve (10 µM to 0.1 nM). Include a known P2X7 antagonist (e.g., A-438079) as a positive control and DMSO vehicle as a negative control. Incubate for 30 minutes at 37°C.

  • Stimulation & Readout: Using a Fluorometric Imaging Plate Reader (FLIPR), inject 50 µM BzATP (a potent P2X7 agonist) and immediately record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes.

  • System Validation: Calculate the Z'-factor using the positive and negative controls. The assay is only deemed valid if Z' ≥ 0.5 , indicating robust separation between the signal and background noise.

Protocol B: Fluorometric HDAC Inhibition Assay

Causality Rationale: The assay relies on a synthetic acetylated peptide substrate coupled to an aminomethylcoumarin (AMC) fluorophore. Deacetylation by HDAC, followed by trypsin cleavage, releases the AMC. Inhibitors prevent deacetylation, thereby quenching the fluorescent signal.

Step-by-Step Workflow:

  • Enzyme Preparation: Dilute recombinant human HDAC1/HDAC6 in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA).

  • Compound Addition: Add piperidine-carbonitrile derivatives (serial dilutions) to 96-well plates. Include Trichostatin A (TSA) as a positive control.

  • Substrate Incubation: Add the Boc-Lys(Ac)-AMC substrate (50 µM final concentration). Incubate the reaction mixture at 37°C for 60 minutes.

  • Development: Add the developer solution (containing trypsin and TSA to halt further HDAC activity). Incubate for 20 minutes at room temperature.

  • Detection: Measure fluorescence using a microplate reader (Ex: 360 nm, Em: 460 nm). Calculate IC50 values using non-linear regression analysis.

InVitro_Workflow Library Compound Library (Piperidine Nitriles) CellCulture HEK293 / Macrophage Cell Culture Library->CellCulture Applied to Incubation Compound Incubation (1.5% Low Serum, 37°C) CellCulture->Incubation Pre-treatment Assay Functional Assay (FLIPR / Fluorometric) Incubation->Assay Stimulus Added Analysis Data Analysis (IC50 & Z'-factor > 0.5) Assay->Analysis Readout & Validation

High-throughput in vitro profiling workflow for piperidine carbonitrile libraries.

References

  • Benzamides (US20140107340A1)
  • COMPOUNDS AND METHODS for the inhibition of HDAC (EP2533783B1)
  • Design and Synthesis of Tri-Ring P3 Benzamide-Containing Aminonitriles as Potent, Selective, Orally Effective Inhibitors of Cathepsin K Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Foundational

Unlocking the Pharmacological Potential of 1-Methylpiperidine-4-Carbonitrile Derivatives

Executive Summary In modern medicinal chemistry, the piperidine ring is a privileged scaffold. Specifically, 1-methylpiperidine-4-carbonitrile and its 4-aryl derivatives have emerged as highly versatile pharmacophores an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the piperidine ring is a privileged scaffold. Specifically, 1-methylpiperidine-4-carbonitrile and its 4-aryl derivatives have emerged as highly versatile pharmacophores and synthetic intermediates. As an application scientist navigating complex drug design, I leverage this scaffold primarily for two distinct therapeutic avenues: the modulation of monoamine transporters (DAT/SERT) for substance abuse and depression therapies[1], and as a critical structural element in the design of Cathepsin K inhibitors for osteoporosis[2].

This whitepaper dissects the mechanism of action, structure-activity relationships (SAR), and the self-validating synthetic workflows required to successfully harness 1-methylpiperidine-4-carbonitrile derivatives in drug discovery.

Core Mechanism of Action I: Monoamine Transporter (DAT/SERT) Modulation

The primary pharmacological utility of 4-aryl-1-methylpiperidine-4-carbonitrile derivatives (often referred to as meperidine analogues) lies in their ability to act as potent ligands at the dopamine transporter (DAT) and serotonin transporter (SERT)[1].

The Causality of Structural Choices

Meperidine itself binds to μ -opioid receptors, which carries a high abuse liability. By introducing a carbonitrile group at the 4-position alongside specific aryl substitutions (e.g., 3,4-dichlorophenyl or 2-naphthyl), we fundamentally alter the molecule's electronic distribution and steric bulk. This synthetic choice intentionally shifts the binding affinity away from μ -opioid receptors and drastically increases selectivity for the high-affinity cocaine binding sites on DAT and SERT[1].

The mechanism of action relies on biphasic dopamine uptake inhibition . These derivatives bind to the presynaptic transporter, locking it in a conformation that prevents the reuptake of dopamine and serotonin from the synaptic cleft, thereby enhancing postsynaptic signaling without triggering the locomotor stimulation typically associated with cocaine[1].

DAT_SERT_Pathway Presynaptic Presynaptic Neuron DAT_SERT DAT / SERT Transporters Presynaptic->DAT_SERT Releases DA/5-HT Synapse Synaptic Cleft (High Monoamines) DAT_SERT->Synapse Reuptake (Blocked) Derivative 4-Aryl-1-methylpiperidine- 4-carbonitrile Derivative->DAT_SERT Binds High-Affinity Site (Inhibits Reuptake) Postsynaptic Postsynaptic Receptors Synapse->Postsynaptic Enhanced Signaling

Diagram 1: Mechanism of DAT/SERT inhibition by 1-methylpiperidine-4-carbonitrile derivatives.

Core Mechanism of Action II: Protease Inhibition (Cathepsin K)

Beyond direct receptor modulation, the 1-methylpiperidine-4-carbonitrile core is a highly reactive intermediate used to synthesize the P3 binding elements of tri-ring benzamide-containing aminonitriles[2].

In the development of Cathepsin K inhibitors (such as L-006235), the α -proton adjacent to the carbonitrile group is highly acidic. By deprotonating 1-methylpiperidine-4-carbonitrile with Lithium Diisopropylamide (LDA) at -10 °C, we generate a stable nucleophile that can be coupled to thiazole-benzamide structures[2]. The resulting complex acts as a reversible, covalent inhibitor. The ultimate mechanism of action involves the inhibitor's cyano "warhead" reacting with the active site cysteine (Cys25) of Cathepsin K, halting collagen degradation and preventing bone resorption in osteoporotic models[3].

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the binding affinities ( Ki​ ) of key 1-methylpiperidine-4-carbonitrile derivatives and their downstream ester analogues. Notice how the 3,4-dichlorophenyl substitution drives DAT potency, while the 2-naphthyl substitution drives SERT selectivity[1].

CompoundAryl SubstitutionDAT Ki​ ( μ M)SERT Ki​ ( μ M)Primary Pharmacological Role
6e (Nitrile) 3,4-Dichlorophenyl2.67ModerateTransporter Modulator / Precursor
6f (Nitrile) 2-Naphthyl2.36ModerateTransporter Modulator / Precursor
7e (Ester) 3,4-Dichlorophenyl0.1250.019High DAT Potency Ligand
7f (Ester) 2-Naphthyl>1.00.0072High SERT Selectivity Ligand

Data derived from the biological evaluation of meperidine analogues at monoamine transporters[4].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic rationale and a validation checkpoint.

Synthesis of 4-Aryl-1-methylpiperidine-4-carbonitriles

The synthesis of these derivatives requires precise thermal control to prevent side reactions.

Step-by-Step Methodology:

  • Alkylation: React the chosen 2-aryl acetonitrile with bromoacetaldehyde dimethyl acetal in the presence of a strong base to form a diacetal intermediate[1].

  • Acidic Hydrolysis (Critical Step): Hydrolyze the diacetal in 3 N hydrochloric acid to generate the corresponding dialdehyde.

    • Causality & Control: The reaction temperature must not exceed 50 °C . If the thermal threshold is breached, the dialdehyde will undergo unintended intramolecular cyclization, yielding intractable mixtures of pyran derivatives rather than the desired linear precursor[1].

  • Reductive Amination: Subject the dialdehyde to concomitant reductive amination using methylamine hydrochloride and sodium cyanoborohydride ( NaBH3​CN ) in methanol. This facilitates the cyclization into the N-methyl-4-aryl-4-piperidine-4-carbonitrile[1].

  • Self-Validation Checkpoint: Analyze the crude product via LC-MS. The absence of M+1 peaks corresponding to pyran byproducts validates the thermal control of Step 2.

Synthetic_Workflow Start Aryl Acetonitrile + Bromoacetal Intermediate Diacetal Intermediate Start->Intermediate Alkylation Hydrolysis Acidic Hydrolysis (Strictly <50°C) Intermediate->Hydrolysis Temp Control Critical Dialdehyde Dialdehyde Hydrolysis->Dialdehyde Prevents Pyran Formation ReductiveAmination Reductive Amination (MeNH2*HCl, NaBH3CN) Dialdehyde->ReductiveAmination Cyclization Product 4-Aryl-1-methylpiperidine- 4-carbonitrile ReductiveAmination->Product Yield: 26-45% Validation LC-MS & NMR Validation Product->Validation Purity Check

Diagram 2: Synthetic workflow and validation logic for 4-aryl derivatives.

Radioligand Binding Assay Protocol (DAT/SERT)

To confirm the mechanism of action, binding affinities must be quantified using a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize rodent striatum (for DAT) or frontal cortex (for SERT) in ice-cold sucrose buffer. Centrifuge at 30,000 × g to isolate the membrane fraction.

  • Radioligand Incubation:

    • For DAT validation: Incubate membranes with 1 nM [3H] WIN 35,428.

    • For SERT validation: Incubate membranes with 1 nM [3H] citalopram.

  • Competitive Displacement: Introduce the synthesized 1-methylpiperidine-4-carbonitrile derivative at concentrations ranging from 10−10 to 10−5 M.

  • Self-Validation Checkpoint (Non-Specific Binding): In parallel wells, add 10 μ M of indatraline (for DAT) or fluoxetine (for SERT). If the radioactive signal in these control wells is not reduced to baseline background levels, the membrane wash protocol is insufficient, and the assay must be rejected.

  • Data Analysis: Filter the homogenates through GF/B glass fiber filters, wash with ice-cold buffer, and measure retained radioactivity via liquid scintillation spectrometry. Calculate IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

References

  • Synthesis and Biological Evaluation of Meperidine Analogues at Monoamine Transporters. Journal of Medicinal Chemistry - ACS Publications (2005).[Link]

  • Design and Synthesis of Tri-Ring P3 Benzamide-Containing Aminonitriles as Potent, Selective, Orally Effective Inhibitors of Cathepsin K. Journal of Medicinal Chemistry - ACS Publications (2005).[Link]

  • Advances in the discovery of cathepsin K inhibitors on bone resorption. Expert Opinion on Drug Discovery - Taylor & Francis (2018).[Link]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates for CAS 1018435-91-0

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to optimize the synthesis of CAS 1018435-91-0 (4-(cyclopentylamino)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to optimize the synthesis of CAS 1018435-91-0 (4-(cyclopentylamino)-1-methylpiperidine-4-carbonitrile) (1)[1]. This molecule is a sterically hindered α-aminonitrile, typically synthesized via a Strecker-type multicomponent reaction between 1-methylpiperidine-4-one, cyclopentanamine, and a cyanide source (2)[2].

While the Strecker reaction is a classical and highly utilized transformation in pharmaceutical synthesis, the specific steric and electronic properties of these precursors often lead to stalled reactions, poor isolated yields, and frustrating irreproducibility. This guide bypasses generic advice to provide a causal, mechanistically grounded troubleshooting framework to ensure your protocols become self-validating and robust.

Quantitative Data: Parameter Optimization Summary

To establish a baseline, compare your current reaction parameters against our field-validated optimized conditions.

ParameterStandard (Often Fails)Optimized (Recommended)Mechanistic Rationale
Cyanide Source KCN or NaCN (1.2 eq)TMSCN (1.5 eq)TMSCN acts in anhydrous conditions, preventing imine hydrolysis (3)[3].
Solvent MeOH / H₂O / AcOHAnhydrous DichloromethaneEliminates water to drive the condensation equilibrium forward.
Water Scavenger None or MgSO₄Ti(OiPr)₄ (1.1 eq)Overcomes the steric penalty of cyclopentanamine addition.
Temperature Reflux (60–80°C)0°C to Room Temp (20°C)High heat promotes the retro-Strecker reaction (product degradation) (3)[3].
Expected Yield 20 – 40%> 85%Synergistic effect of anhydrous conditions and cold workup.
Troubleshooting FAQs: Mechanistic Insights

Q1: My reaction stalls at 30-40% conversion despite using excess cyanide. Why isn't the reaction proceeding to completion? A1: The bottleneck in your workflow is almost certainly not the cyanation step, but the preceding imine condensation. Cyclopentanamine is a bulky, secondary-alkyl amine. When it nucleophilically attacks 1-methylpiperidine-4-one, the resulting tetrahedral hemiaminal intermediate faces severe steric strain. Consequently, the dehydration step to form the requisite imine is thermodynamically uphill in standard solvents. The Fix: You must actively shift the equilibrium. Introduce Titanium tetraisopropoxide (Ti(OiPr)₄) to the ketone/amine mixture before adding the cyanide source. Ti(OiPr)₄ acts dually as a Lewis acid to activate the ketone carbonyl and as a potent chemical water scavenger, forcing quantitative imine formation.

Q2: LC-MS analysis of my crude reaction mixture shows >90% conversion to the product. However, after aqueous workup and concentration, my isolated yield drops below 30%. Where is the product going? A2: You are inadvertently triggering a retro-Strecker reaction. α-Aminonitriles like CAS 1018435-91-0 are thermodynamically labile (3)[3]. Exposure to strongly basic aqueous conditions (e.g., 1M NaOH washes) or elevated temperatures during rotary evaporation causes the α-aminonitrile to eliminate hydrogen cyanide, reverting to the imine, which subsequently hydrolyzes back into 1-methylpiperidine-4-one and cyclopentanamine. The Fix: Treat the product as thermally and hydrolytically sensitive. Quench the reaction strictly at 0°C using a mild buffer (like saturated aqueous NaHCO₃). Extract rapidly with cold organic solvent, and never let your rotary evaporator water bath exceed 30°C during concentration.

Q3: Is there a significant difference between using KCN/AcOH versus TMSCN for this specific substrate? A3: Yes, the difference is critical. Alkali metal cyanides (KCN/NaCN) require protic solvents or acidic co-solvents (like acetic acid) to generate HCN in situ. These protic conditions inherently compete with the dehydration required for imine formation. Trimethylsilyl cyanide (TMSCN) allows for strictly anhydrous conditions. Furthermore, the silyl group transiently traps the intermediate as a silyl ether or N-silyl species, providing a kinetic sink that irreversibly drives the reaction forward (2)[2].

Self-Validating Experimental Protocol

This optimized anhydrous Strecker protocol incorporates built-in validation steps to ensure causality and control at each stage.

Step 1: Imine Pre-formation (Anhydrous)

  • Charge an oven-dried, argon-purged round-bottom flask with 1-methylpiperidine-4-one (1.0 eq, 10 mmol) and anhydrous Dichloromethane (DCM) (20 mL).

  • Add cyclopentanamine (1.1 eq, 11 mmol) via syringe.

  • Dropwise, add Ti(OiPr)₄ (1.1 eq, 11 mmol) at room temperature. Stir for 12 hours. Self-Validation Checkpoint: Remove a 10 µL aliquot, dilute in dry DCM, and analyze by IR or GC-MS. You should observe the complete disappearance of the ketone carbonyl stretch (~1715 cm⁻¹) and the appearance of an imine C=N stretch (~1660 cm⁻¹). Do not proceed until ketone consumption is >95%.

Step 2: Cyanation 4. Cool the reaction mixture to 0°C using an ice bath. 5. Slowly add TMSCN (1.5 eq, 15 mmol) dropwise over 10 minutes. (Caution: Highly toxic, perform strictly in a fume hood). 6. Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours. Self-Validation Checkpoint: TLC analysis (eluent: 10% MeOH in DCM with 1% NH₄OH). The highly polar imine spot should be replaced by a less polar, UV-inactive spot that stains positive with ninhydrin or iodine.

Step 3: Cold Workup 7. Cool the flask back to 0°C. Quench by slowly adding saturated aqueous NaHCO₃ (20 mL). A white precipitate (titanium dioxide) will form. 8. Filter the biphasic mixture through a pad of Celite to remove the titanium salts, washing the filter cake with cold DCM (2 x 20 mL). 9. Separate the organic layer, wash with cold brine (20 mL), and dry over anhydrous Na₂SO₄. 10. Concentrate under reduced pressure with the water bath set to maximum 30°C to yield CAS 1018435-91-0.

Mechanistic Workflow Visualization

StreckerPathway K 1-Methylpiperidine-4-one + Cyclopentanamine I Intermediate Imine (Equilibrium Bottleneck) K->I Condensation (-H2O) P CAS 1018435-91-0 (α-Aminonitrile) I->P Cyanation (+CN-) T1 Intervention 1: Water Removal (Ti(OiPr)4 or 4Å MS) T1->K T2 Intervention 2: Anhydrous Cyanation (TMSCN vs KCN) T2->I T3 Intervention 3: Cold Workup (Prevent Retro-Strecker) T3->P

Mechanistic pathway and troubleshooting intervention points for CAS 1018435-91-0 synthesis.

References
  • Thoreauchem. "4-(cyclopentylamino)-1-methylpiperidine-4-carbonitrile-1018435-91-0". Thoreauchem Product Catalog. 1

  • Cioc, R. C., et al. (2022). "Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients". Pharmaceuticals (MDPI). 2

  • Opatz, T., et al. (2020). "α-Aminonitriles: From Sustainable Preparation to Applications in Natural Product Synthesis". ResearchGate. 3

Sources

Optimization

Technical Support Center: HPLC Method Development and Optimization for CAS 1018435-91-0

From the Senior Application Scientist's Desk: Welcome to the technical support center for the analysis of CAS 1018435-91-0. This guide is designed for researchers, analytical scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: March 2026

From the Senior Application Scientist's Desk:

Welcome to the technical support center for the analysis of CAS 1018435-91-0. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with creating and optimizing a robust High-Performance Liquid Chromatography (HPLC) method for this compound.

My approach here is not to provide a single, rigid protocol. Instead, this guide will empower you with the foundational principles, systematic workflows, and troubleshooting logic required to develop a method that is not only effective but also reliable and transferable. We will explore the "why" behind each experimental choice, ensuring you can adapt and solve problems as they arise.

A Note on CAS 1018435-91-0: Publicly available information on the specific physicochemical properties of CAS 1018435-91-0 is limited. For the purpose of this guide, we will proceed under the assumption that it is a small organic molecule amenable to reversed-phase HPLC, possessing a UV chromophore. The principles and troubleshooting steps outlined are universally applicable to a wide range of similar analytes.

Section 1: Getting Started - Analyte Characterization & Initial Conditions

Before a single sample is injected, a foundational understanding of the analyte is critical. This initial investment of time prevents significant downstream challenges.

Frequently Asked Questions (FAQs)

Q: What are the first things I need to know about my analyte (CAS 1018435-91-0) before starting HPLC method development?

A: Understanding the basic physicochemical properties of your analyte is the most critical first step. This knowledge dictates your starting point for column selection, mobile phase preparation, and detector settings. The three most important parameters to determine are:

  • Solubility: You must identify a solvent that completely dissolves the analyte and is compatible with the mobile phase. Injecting an insoluble sample is a primary cause of column blockage, pressure issues, and poor peak shape.[1] The ideal scenario is to dissolve the analyte directly in the mobile phase or a weaker solvent.

  • UV-Visible Spectrum: To ensure sensitive and selective detection, you need to know the wavelength of maximum absorbance (λ-max). Running a UV-Vis scan of the analyte in your chosen solvent will reveal the optimal wavelength(s) for detection.[2][3]

  • pKa (if applicable): If your molecule is ionizable (contains acidic or basic functional groups), its pKa is crucial. The pH of your mobile phase should be controlled to be at least 1.5-2 pH units away from the analyte's pKa to ensure a single, stable ionic form. This is fundamental for achieving sharp, reproducible peaks and stable retention times.[1][4][5]

Table 1: Assumed Physicochemical Properties for CAS 1018435-91-0
PropertyAssumed Value/CharacteristicRationale for Method Development
Molecular Weight ~300 - 500 g/mol Typical for small molecule drugs; suitable for standard C18 column particle sizes.
Solubility Soluble in Methanol, Acetonitrile; Sparingly soluble in WaterA reversed-phase method using Acetonitrile or Methanol as the organic modifier is appropriate.
UV λ-max ~254 nm, with a secondary absorbance around 280 nmProvides a common and robust wavelength for initial detection with a standard UV detector.
pKa Assumed to have a basic functional group with pKa ~8.5A low pH mobile phase (e.g., pH 2.5-3.5) will ensure the analyte is in a single, protonated state, minimizing peak tailing from silanol interactions.[1]

Section 2: Systematic HPLC Method Development Workflow

Method development should be a logical, systematic process, not random trial and error. The goal is to find the "sweet spot" of resolution, analysis time, and robustness.[6][7][8]

Diagram 1: HPLC Method Development Workflow

MethodDevelopment cluster_prep Phase 1: Preparation cluster_dev Phase 2: Initial Screening cluster_opt Phase 3: Optimization cluster_final Phase 4: Finalization Analyte_Char Analyte Characterization (Solubility, UV, pKa) Select_Column Select Column (e.g., C18, 5 µm, 4.6x150 mm) Analyte_Char->Select_Column Select_MP Select Mobile Phase (ACN/Water, pH Buffer) Select_Column->Select_MP Scout_Gradient Run Broad Scouting Gradient (e.g., 5-95% B in 20 min) Select_MP->Scout_Gradient Assess_Peaks Assess Peak Retention & Shape (Is k between 2 and 10?) Scout_Gradient->Assess_Peaks Assess_Peaks->Select_Column No (Poor Shape) Adjust_Gradient Adjust Gradient Slope (Shallow gradient around elution %B) Assess_Peaks->Adjust_Gradient Yes Fine_Tune Fine-Tune Selectivity (α) (Change Organic, Temp, or pH) Adjust_Gradient->Fine_Tune Check_Resolution Check Resolution (Rs > 1.5) & Analysis Time Fine_Tune->Check_Resolution Check_Resolution->Fine_Tune No (Rs < 1.5) Robustness_Check Perform Robustness Checks (Small changes in flow, temp, pH) Check_Resolution->Robustness_Check Yes Validation Proceed to Validation (ICH Q2(R2)) Robustness_Check->Validation

Caption: A systematic workflow for HPLC method development.

Experimental Protocol: Scouting Gradient Run

This experiment is designed to quickly determine the approximate mobile phase composition required to elute your analyte.

  • System Preparation:

    • Column: Install a general-purpose C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water. (Ensures low pH for good peak shape of our basic analyte).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector Wavelength: 254 nm.

  • Equilibration: Equilibrate the column with the starting mobile phase conditions (e.g., 95% A, 5% B) for at least 15-20 column volumes or until a stable baseline is achieved.

  • Sample Preparation: Prepare a ~10 µg/mL solution of CAS 1018435-91-0 in a 50:50 mixture of Acetonitrile and Water.

  • Injection: Inject 10 µL of the sample.

  • Gradient Program:

    • Run a linear gradient from 5% B to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes to wash the column.

    • Return to 5% B over 1 minute and hold for 5-10 minutes to re-equilibrate.

  • Analysis: Observe the retention time (t_R) of the analyte. This will inform the design of a more focused, efficient gradient for optimization.

Section 3: Troubleshooting Guide

Even with a systematic approach, problems are common. This section addresses specific issues in a Q&A format. The key is to change only one parameter at a time to isolate the root cause.

Diagram 2: Troubleshooting Peak Shape Problems

PeakShapeTroubleshooting cluster_tailing Peak Tailing cluster_fronting Peak Fronting cluster_split Split Peak Start Poor Peak Shape Observed Tailing_Cause1 Check Mobile Phase pH Is it >1.5 units from pKa? Start->Tailing_Cause1 Tailing Fronting_Cause1 Check Sample Solvent Is it stronger than mobile phase? Start->Fronting_Cause1 Fronting Split_Cause1 Check for Clogged Inlet Frit Backflush or replace column. Start->Split_Cause1 Splitting Tailing_Cause2 Check for Column Overload Reduce sample concentration. Tailing_Cause1->Tailing_Cause2 Tailing_Cause3 Check for Secondary Interactions Add competing base or use different column. Tailing_Cause2->Tailing_Cause3 Tailing_Cause4 Column Contamination/Age Flush or replace column. Tailing_Cause3->Tailing_Cause4 Fronting_Cause2 Check for Column Overload Reduce sample concentration. Fronting_Cause1->Fronting_Cause2 Split_Cause2 Check for Column Void Replace column. Split_Cause1->Split_Cause2 Split_Cause3 Sample Solvent Mismatch Dissolve sample in mobile phase. Split_Cause2->Split_Cause3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis for Drug Development Professionals: 4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile versus Cyclohexylamino Piperidine Derivatives

Introduction: The Strategic Importance of the Piperidine Scaffold The piperidine ring is a foundational scaffold in medicinal chemistry, celebrated for its prevalence in numerous pharmaceuticals and natural products.[1][...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a foundational scaffold in medicinal chemistry, celebrated for its prevalence in numerous pharmaceuticals and natural products.[1][2][3] Its saturated, three-dimensional structure provides an exceptional framework for orienting substituents in precise spatial arrangements, which is critical for optimizing interactions with biological targets.[4] This guide delves into a comparative analysis of two distinct but related classes of piperidine derivatives: the specific entity 4-(cyclopentylamino)-1-methylpiperidine-4-carbonitrile and the broader class of cyclohexylamino piperidine derivatives.

Our objective is to dissect the subtle yet impactful structural distinctions between these motifs, focusing on how the choice between a cyclopentyl and a cyclohexyl substituent, as well as the presence of a 4-carbonitrile group, influences synthesis, physicochemical properties, pharmacological activity, and metabolic fate. This analysis is designed to provide researchers, scientists, and drug development professionals with field-proven insights to guide rational drug design.

Structural and Physicochemical Dissection

The fundamental difference lies in the cycloalkylamine substituent at the 4-position of the piperidine core. 4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile possesses a five-membered cyclopentyl ring and a geminal carbonitrile group. In contrast, cyclohexylamino piperidine derivatives feature a six-membered cyclohexyl ring and can have varied substituents at the 4-position.

G cluster_0 4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile cluster_1 General Structure: Cyclohexylamino Piperidine Derivative A struct_A struct_B label_A Key Features: - Cyclopentyl group - 4-Carbonitrile group - N-Methyl on piperidine B label_B Key Features: - Cyclohexyl group - Variable R1 (e.g., H, alkyl) - Variable R2 (e.g., H, ester, amide) G cluster_strecker Strecker Synthesis for 4-Carbonitrile Motif cluster_reductive Reductive Amination for General Amino Motif A1 1-Methyl-4-piperidone A4 Intermediate α-aminonitrile A1->A4 A2 Cyclopentylamine A2->A4 A3 Trimethylsilyl cyanide (TMSCN) A3->A4 B1 Substituted 4-Piperidone B3 Intermediate Imine/Enamine B1->B3 B2 Cyclohexylamine B2->B3 B5 Final Product B3->B5 B4 Reducing Agent (e.g., NaBH(OAc)₃) B4->B5

Caption: Contrasting synthetic workflows for the two piperidine classes.

Expert Insight: The Strecker approach is atom-economical and convergent for constructing the specific geminal amino-nitrile arrangement. [5]Reductive amination provides greater flexibility, allowing for a broader range of piperidone starting materials and amines, making it a go-to method for generating diverse libraries of analogs for structure-activity relationship (SAR) studies.

Structure-Activity Relationships (SAR) and Pharmacological Implications

While direct comparative data for 4-(cyclopentylamino)-1-methylpiperidine-4-carbonitrile is sparse, we can infer its potential profile by examining the SAR of related 4-aminopiperidines and by contrasting the influence of cyclopentyl versus cyclohexyl groups in well-studied systems. [6]

  • Influence of Cycloalkyl Ring Size: Studies on various classes of receptor ligands, including dopamine transporter (DAT) inhibitors and opioid receptor modulators, have shown that increasing the size and lipophilicity of N-substituents can enhance binding affinity, but only up to a certain point. [7]The transition from a cyclopentyl to a cyclohexyl group can:

    • Enhance Affinity: The larger cyclohexyl ring may engage in more extensive van der Waals interactions within a hydrophobic binding pocket.

    • Introduce Steric Hindrance: If the binding pocket is constrained, the bulkier cyclohexyl group could create unfavorable steric clashes, reducing affinity compared to the smaller cyclopentyl group.

    • Alter Selectivity: The different conformational profiles of cyclopentyl (envelope) and cyclohexyl (chair) rings can orient other parts of the molecule differently, leading to altered selectivity profiles across receptor subtypes.

  • Role of the 4-Carbonitrile Group: The nitrile is a versatile functional group. It is a weak hydrogen bond acceptor and a common bioisostere for a carbonyl group or a terminal alkyne. Its presence suggests a potential interaction with a hydrogen bond donor in the target's active site. In some contexts, it can contribute to metabolic stability by blocking a potential site of oxidation.

  • Cyclohexylamino Piperidine Derivatives in Research: This broader class has been explored for various biological activities. For instance, derivatives of piperidine-2,4,6-trione with cyclohexyl substituents have shown anti-inflammatory and immunosuppressive activity. [8]In the context of fentanyl analogs, replacing the N-phenethyl group with various N-alkyl substituents, including cyclohexyl, has been explored to modulate opioid receptor activity. [9]

Metabolic Stability and Pharmacokinetic Profile

The metabolic fate of piperidine-containing drugs is often dominated by reactions catalyzed by cytochrome P450 enzymes, particularly CYP3A4. [6]The most common metabolic pathways for N-substituted piperidines are N-dealkylation and oxidation of the piperidine or substituent rings.

A compelling comparative study on fentanyl analogs with different alicyclic N-substituents provides critical experimental data. The study revealed a clear trend: as the size of the alicyclic ring increases (from cyclopropyl to cyclohexyl), the primary metabolic pathway shifts from N-dealkylation to oxidation on the cycloalkyl ring itself. [10][11] Table 2: Dominant Metabolic Pathways based on Cycloalkyl Ring Size

Compound (Fentanyl Analog) Dominant Metabolic Pathway Percentage of Total Metabolites (Approx.)
Cyclopropyl Fentanyl N-dealkylation ~82%
Cyclopentyl Fentanyl N-dealkylation & Ring Oxidation N/A (Intermediate profile)

| Cyclohexyl Fentanyl | Amide Hydrolysis & Ring Oxidation | ~54% (Ring Oxidation + Hydrolysis) |

Data adapted from studies on fentanyl analogs by human hepatocytes.[10][11][12]

G cluster_cyclopentyl Metabolism of N-Cyclopentyl Motif (Inferred) cluster_cyclohexyl Metabolism of N-Cyclohexyl Motif (Observed) Parent1 Parent Compound (N-Cyclopentyl) Metabolite1A N-Dealkylation (Major Pathway) Parent1->Metabolite1A CYP450 Metabolite1B Cyclopentyl Hydroxylation (Minor Pathway) Parent1->Metabolite1B CYP450 Parent2 Parent Compound (N-Cyclohexyl) Metabolite2A Cyclohexyl Hydroxylation (Major Pathway) Parent2->Metabolite2A CYP450 Metabolite2B N-Dealkylation (Minor Pathway) Parent2->Metabolite2B CYP450

Caption: Shift in major metabolic pathways from N-dealkylation to ring oxidation as cycloalkyl size increases.

Expert Insight: This shift is mechanistically logical. The larger, more flexible, and more lipophilic cyclohexyl ring presents a more accessible target for CYP450-mediated hydroxylation compared to the smaller cyclopentyl ring. [11]For drug designers, this is a critical consideration. If N-dealkylation leads to an active or toxic metabolite, increasing the cycloalkyl ring size to favor ring hydroxylation could be a viable strategy to alter the pharmacokinetic and toxicological profile.

Experimental Protocols

To empirically determine the comparative performance of these compounds, standardized assays are essential. The following protocols are self-validating and represent industry standards for early-stage drug discovery.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of test compounds for a specific target receptor (e.g., Dopamine Transporter, DAT).

Methodology:

  • Membrane Preparation: Homogenize rat forebrain tissue in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat. The final pellet is resuspended to a protein concentration of 1-2 mg/mL.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of test compound (e.g., 4-(cyclopentylamino)-1-methylpiperidine-4-carbonitrile) at various concentrations (10⁻¹¹ to 10⁻⁵ M).

    • 50 µL of a specific radioligand (e.g., [³H]BTCP for DAT) at a concentration near its Kₑ. [7] * 150 µL of the membrane preparation.

    • For non-specific binding (NSB) wells, add a high concentration of a known unlabeled ligand (e.g., 10 µM cocaine).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Causality: This assay directly measures the ability of a test compound to compete with a known ligand for the target's binding site. The resulting Kᵢ value is a quantitative measure of affinity, allowing for direct comparison between the cyclopentyl and cyclohexyl derivatives.

Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Objective: To determine the intrinsic clearance rate of a compound, providing a proxy for its metabolic stability.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (1 mM in DMSO).

    • Thaw cryopreserved Human Liver Microsomes (HLMs) on ice.

    • Prepare a 2X NADPH regenerating system solution (e.g., NADP⁺, glucose-6-phosphate, G6P-dehydrogenase).

  • Assay Setup: In a 96-well plate on ice, combine:

    • Phosphate buffer (100 mM, pH 7.4).

    • Test compound (final concentration 1 µM).

    • HLMs (final concentration 0.5 mg/mL).

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate at 4,000 x g for 10 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k.

Causality: This assay simulates the primary phase I metabolism that occurs in the liver. By measuring the rate of disappearance of the parent drug, we obtain a quantitative measure of its metabolic lability. Comparing the half-lives of the cyclopentyl and cyclohexyl derivatives will directly validate the hypothesis that the larger ring is more susceptible to metabolism. [10][11]

Conclusion and Strategic Outlook

The comparison between 4-(cyclopentylamino)-1-methylpiperidine-4-carbonitrile and the broader class of cyclohexylamino piperidine derivatives encapsulates a classic medicinal chemistry dilemma: how do subtle changes in steric bulk and lipophilicity impact overall drug-like properties?

  • The Cyclopentyl Motif offers a more compact and less lipophilic profile. This could translate to improved aqueous solubility and potentially a metabolic profile less dominated by ring hydroxylation. Its smaller size may be advantageous for accessing sterically hindered binding pockets.

  • The Cyclohexyl Motif provides increased lipophilicity, which can enhance binding affinity through greater hydrophobic interactions. However, this comes at the cost of potentially lower solubility, increased metabolic clearance via ring oxidation, and a higher risk of steric clashes.

The optimal choice is entirely context-dependent. For targets where high lipophilicity is required for potency and the binding pocket is accommodating, the cyclohexylamino scaffold is a strong starting point. Conversely, when developing compounds where metabolic stability is a key challenge or a more constrained fit is required, the cyclopentylamino motif presents a compelling alternative. This guide provides the foundational data and experimental frameworks necessary to make that strategic design choice with confidence.

References

  • Carroll, F. I., et al. (1993). Further Studies of the Structure-Activity Relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Journal of Medicinal Chemistry. [Link]

  • Blaszczyk, B., & Gieldanowski, J. (1976). Pharmacologic studies on anti-inflammatory activity of di- and triketopiperidine derivatives. Archivum Immunologiae et Therapiae Experimentalis. [Link]

  • Kharitonov, D. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Gant, J. B., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter. ACS Chemical Neuroscience. [Link]

  • MDPI (2023). Review of "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications". MDPI. [Link]

  • Shaik, A. B., et al. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry. [Link]

  • de Oliveira, R., et al. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry. [Link]

  • MDPI (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Al-Abed, Y., et al. (2025). Design, Syntheses, and Pharmacological Evaluations of Core Ring Expanded Fentanyl Analogues. ACS Publications. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. [Link]

  • Mardal, M., et al. (2018). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs... Archives of Toxicology. [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of... a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Mardal, M., et al. (2018). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs... ResearchGate. [Link]

  • Lee, F., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research. [Link]

  • Mardal, M., et al. (2018). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs... Springer Medizin. [Link]

  • Casy, A. F., et al. (1969). Structure-activity relations in analgesics based on 4-anilinopiperidine. Journal of Pharmacy and Pharmacology. [Link]

  • Taylor & Francis. (2020). Structure activity relationship – Knowledge and References. Taylor & Francis. [Link]

  • Singh, A., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Pharmaceuticals. [Link]

  • PubChem. 4-Cyclopropylpiperidine-4-carbonitrile. National Center for Biotechnology Information. [Link]

  • CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. [Link]

  • Google Patents. (2019). Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Ashby Jr, C. R., et al. (2002). Systemic administration of 1R,4S-4-amino-cyclopent-2-ene-carboxylic acid... blocks expression of conditioned place preference to cocaine and nicotine in rats. Synapse. [Link]

  • Tang, S., et al. (2022). Structure-Activity Relationship Studies of... Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. [Link]

  • Zhu, J., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s... Molecular Pharmaceutics. [Link]

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Comparative

A Comparative Guide to Mass Spectrometry Validation for the Quantification of 4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile in Biological Matrices

Introduction: The Analytical Imperative in Pharmaceutical Development In the landscape of modern drug development, the journey from a promising chemical entity to a market-approved therapeutic is paved with rigorous anal...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative in Pharmaceutical Development

In the landscape of modern drug development, the journey from a promising chemical entity to a market-approved therapeutic is paved with rigorous analytical scrutiny. For novel compounds such as 4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile, a substituted piperidine derivative with potential pharmacological activity, the ability to accurately and reliably quantify its concentration in biological matrices is not merely a procedural step but the very foundation of pharmacokinetic, toxicokinetic, and efficacy studies. This guide provides an in-depth comparison of mass spectrometry (MS) techniques for the validation of a quantitative assay for this specific analyte, grounded in the principles of scientific integrity and regulatory compliance. As researchers, scientists, and drug development professionals, the choice of analytical platform and the robustness of the method validation are paramount to the success of a development program. This document is designed to navigate these critical decisions, offering both strategic insights and practical, step-by-step guidance.

Understanding the Analyte: Physicochemical Properties and Their Implications

4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile possesses a unique chemical structure that informs the analytical strategy. The presence of two tertiary amine groups (the piperidine nitrogen and the cyclopentylamino nitrogen) makes the molecule basic and thus highly amenable to positive ion electrospray ionization (ESI). Its predicted molecular weight and structure suggest a compound of moderate polarity, suitable for reversed-phase liquid chromatography.

Predicted Physicochemical Properties:

PropertyPredicted ValueImplication for Analysis
Molecular FormulaC12H22N4---
Molecular Weight222.33 g/mol Determines the m/z of the precursor ion.
pKa (most basic)~9.5 - 10.5Excellent candidate for positive ion ESI.
logP~1.5 - 2.5Suitable for reversed-phase chromatography.

The basic nature of the analyte dictates that positive ion mode ESI will be the most sensitive ionization technique, leading to the formation of a protonated molecule [M+H]+.

Choosing the Right Tool: A Comparison of Mass Spectrometry Platforms

The selection of a mass spectrometer is a critical decision that balances the need for sensitivity, selectivity, speed, and the specific goals of the analysis. For quantitative bioanalysis, three types of mass analyzers are predominantly used: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap-based systems.[1]

FeatureTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Orbitrap
Principle Sequential mass filteringHigh-resolution mass analysis based on ion flight timeHigh-resolution mass analysis based on ion orbital frequency
Primary Use Targeted quantificationHigh-resolution screening and quantificationHigh-resolution screening and quantification
Selectivity High (in MRM mode)Very HighExcellent
Sensitivity Excellent (in MRM mode)Good to Very GoodVery Good to Excellent
Scan Speed Very FastFastModerate to Fast
Mass Accuracy Low ResolutionHigh Resolution (<5 ppm)High Resolution (<3 ppm)
Cost LowerHigherHighest
Best For Routine, high-throughput quantification of known compounds.Both targeted and untargeted analysis; metabolite identification.In-depth structural elucidation and complex mixture analysis.

For the routine quantification of 4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile in a large number of samples from clinical or preclinical studies, the Triple Quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard .[2] Its superior sensitivity, speed, and cost-effectiveness for targeted analysis make it the most pragmatic choice. While Q-TOF and Orbitrap systems offer the advantage of high-resolution data, which can be useful for metabolite identification, they are often more complex and may not provide the same high-throughput capabilities as a QqQ for a validated, routine assay.[3][4]

Anticipating the Fragmentation: A Key to Selectivity

The selectivity of a QqQ method relies on the specific transition of a precursor ion to a product ion. Predicting the fragmentation pattern of 4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile is therefore crucial. Based on the general fragmentation patterns of piperidine derivatives, the following pathway is proposed under collision-induced dissociation (CID) in the positive ESI mode.[5]

The protonated molecule [M+H]+ will likely be the precursor ion. The most probable fragmentation pathways will involve the cleavage of bonds alpha to the charged nitrogen atoms and the loss of stable neutral molecules.

G Precursor [M+H]+ m/z 223.19 Frag1 Product Ion 1 Loss of Cyclopentylamine m/z 138.11 Precursor->Frag1 CID Frag2 Product Ion 2 Loss of HCN m/z 196.18 Precursor->Frag2 CID Frag3 Product Ion 3 α-cleavage (loss of methyl) m/z 208.17 Precursor->Frag3 CID

Caption: Predicted Fragmentation Pathway of 4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile.

The most intense and specific fragment ions would be selected for the MRM transitions to ensure high selectivity and sensitivity of the assay.

A Framework for Trust: The Bioanalytical Method Validation Protocol

A bioanalytical method validation is a comprehensive process to ensure that the analytical method is reliable and reproducible for its intended use.[6] The following protocol is based on the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[7][8][9][10]

G cluster_prep 1. Pre-Validation Phase cluster_validation 2. Full Validation Phase cluster_application 3. In-Study Application MethodDev Method Development & Optimization (LC & MS parameters) ReagentPrep Preparation of Standards & QCs MethodDev->ReagentPrep Selectivity Selectivity & Specificity ReagentPrep->Selectivity MatrixEffect Matrix Effect Selectivity->MatrixEffect Calibration Calibration Curve (Linearity & Range) MatrixEffect->Calibration AccuracyPrecision Accuracy & Precision (Intra- & Inter-day) Calibration->AccuracyPrecision LLOQ Lower Limit of Quantification (LLOQ) AccuracyPrecision->LLOQ Stability Stability Assessment (Freeze-thaw, Bench-top, Long-term) LLOQ->Stability SampleAnalysis Analysis of Study Samples Stability->SampleAnalysis ISR Incurred Sample Reanalysis (ISR) SampleAnalysis->ISR

Caption: Workflow for Bioanalytical Method Validation.

Step-by-Step Validation Protocol

1. Selectivity and Specificity:

  • Objective: To demonstrate that the method can differentiate the analyte from other components in the matrix.[7]

  • Procedure:

    • Analyze blank matrix samples from at least six different sources.

    • Analyze blank matrix samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and with the internal standard (IS).

    • Interference from endogenous matrix components should be assessed at the retention time of the analyte and IS.

  • Acceptance Criteria: The response of any interfering peak in the blank samples should be ≤ 20% of the analyte response at the LLOQ and ≤ 5% of the IS response.

2. Calibration Curve (Linearity and Range):

  • Objective: To demonstrate the relationship between the instrument response and the known concentration of the analyte.

  • Procedure:

    • Prepare a blank sample, a zero sample (blank + IS), and at least six non-zero calibration standards by spiking the blank matrix with known concentrations of the analyte.

    • The calibration range should cover the expected concentrations in the study samples.

    • Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

  • Acceptance Criteria: A linear regression should be used. The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).

3. Accuracy and Precision:

  • Objective: To assess the closeness of the measured values to the true value (accuracy) and the degree of scatter in the data (precision).[6]

  • Procedure:

    • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.

    • Analyze at least five replicates of each QC level in three separate analytical runs on different days (inter-day) and within the same run (intra-day).

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for the LLOQ).

    • Precision: The coefficient of variation (%CV) should not exceed 15% (20% for the LLOQ).

4. Lower Limit of Quantification (LLOQ):

  • Objective: To determine the lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision.

  • Procedure: The LLOQ is established as the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy (±20%) and precision (≤20%).

  • Acceptance Criteria: The analyte response at the LLOQ should be at least 5 times the response of a blank sample.

5. Matrix Effect:

  • Objective: To evaluate the suppression or enhancement of the analyte's ionization due to co-eluting matrix components.[7]

  • Procedure:

    • Prepare two sets of samples at low and high QC concentrations:

      • Set A: Analyte and IS spiked into the post-extraction blank matrix.

      • Set B: Analyte and IS in a neat solution.

    • The matrix factor (MF) is calculated as the ratio of the peak area in the presence of matrix (Set A) to the peak area in the absence of matrix (Set B).

  • Acceptance Criteria: The %CV of the IS-normalized matrix factor across different lots of matrix should be ≤ 15%.

6. Stability:

  • Objective: To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.

  • Procedure:

    • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

    • Bench-Top Stability: Analyze QC samples kept at room temperature for a period that exceeds the expected sample handling time.

    • Long-Term Stability: Analyze QC samples stored at the intended storage temperature for a period equal to or longer than the duration of the study.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Conclusion: A Foundation of Quality Data

The successful validation of a bioanalytical method for 4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile is a multifaceted process that demands a thorough understanding of the analyte's properties, the capabilities of different mass spectrometry platforms, and the stringent requirements of regulatory guidelines. By making informed choices based on the principles of selectivity, sensitivity, accuracy, and precision, researchers can build a robust and reliable quantitative assay. This guide provides a comprehensive framework for this endeavor, emphasizing that a well-validated method is not just a regulatory necessity but a fundamental component of scientific integrity that ensures the quality and reliability of data in drug development.

References

  • Benchchem. (2025).
  • Benchchem. (2025).
  • Demystifying the ICH M10 Bioanalytical Method Valid
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (2025).
  • Mastering Bioanalytical Method Validation: A Practical Guide for Labor
  • Triple quadrupole (QqQ) and Orbitrap-based mass spectrometry technology—choose the right tools for the right trade. (n.d.). LabRulez LCMS.
  • ICH guideline M10 Step2b on bioanalytical method validation. (2019). European Medicines Agency.
  • Quantitative performance of a quadrupole-orbitrap-MS in targeted LC-MS determinations of small molecules. (2025).
  • ICH M10 guideline on bioanalytical method validation and study sample analysis. (2024). Bioanalysis Zone.
  • The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. (n.d.). Thermo Fisher Scientific.
  • From MALDI to QQQ: A Complete Guide to Mass Spectrometry Techniques and Their Applic
  • Free Graphviz / Dot online editor. (n.d.). DevTools daily.
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (2025). PubMed.
  • Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? (2018).
  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025). Daniele Teti.
  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). European Medicines Agency.

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Validation

Comparative Reactivity and Functionalization of 1-Methylpiperidine-4-carbonitrile Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction to the Scaffold 1-Methylpiperidine-4-carbonitrile (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction to the Scaffold

1-Methylpiperidine-4-carbonitrile (CAS: 20691-92-3)[1] is a highly versatile, bifunctional aliphatic heterocycle widely utilized in medicinal chemistry. The molecule features two orthogonal reactive centers: a basic tertiary amine (piperidine nitrogen) and an electrophilic/electron-withdrawing nitrile group. This specific structural motif is a critical precursor in the synthesis of meperidine analogues targeting monoamine transporters[2] and has recently gained prominence in the development of piperidine-based SARS-CoV-2 PLpro inhibitors[3].

As a Senior Application Scientist, I frequently observe that the choice of the N-substituent (Methyl vs. Benzyl vs. Unprotected) fundamentally alters the synthetic trajectory of the piperidine-4-carbonitrile core. This guide objectively compares the reactivity of the 1-methyl scaffold against its common alternatives and provides field-proven, self-validating experimental protocols for its functionalization.

Comparative Reactivity Profile

To design an efficient synthetic route, one must understand how the N-substituent impacts the two most common transformations of this scaffold: α -C-H functionalization (alkylation/arylation) and nitrile reduction .

The Mechanistic Logic of the Scaffolds
  • 1-Methylpiperidine-4-carbonitrile (Tertiary): The N-methyl group is electron-donating, making the piperidine nitrogen highly basic. While it requires no protection during strong-base α -alkylation, the basic nitrogen can coordinate with Lewis acidic metals during downstream transition-metal catalysis. This often requires masking the nitrogen with strong Brønsted acids (e.g., HBF4​ ) to prevent catalyst poisoning[4].

  • 1-Benzylpiperidine-4-carbonitrile (Protected): The N-benzyl group is the industry standard for robust protection. It withstands strong bases (LDA) and aggressive nucleophiles ( LiAlH4​ ), and can be cleanly cleaved later via Pd/C catalytic hydrogenation to reveal the secondary amine for late-stage diversification.

  • Piperidine-4-carbonitrile (Unprotected): The native secondary amine is highly problematic for direct functionalization. α -alkylation requires at least two equivalents of base (one to deprotonate the amine, one for the α -carbon), leading to competing N-alkylation and complex, low-yielding reaction mixtures.

ScaffoldReactivity Core Piperidine-4-carbonitrile Core Scaffold NMe 1-Methyl (Tertiary) Direct Alkylation: High Yield Drawback: Metal Coordination Core->NMe N-Methylation NBn 1-Benzyl (Protected) Direct Alkylation: High Yield Advantage: Cleavable (Pd/C) Core->NBn N-Benzylation NH Unprotected (Secondary) Direct Alkylation: Poor Yield Drawback: N-Alkylation Competing Core->NH Native Form

Fig 1. Reactivity logic tree comparing N-substituted piperidine-4-carbonitrile scaffolds.

Quantitative Performance Comparison

The following table summarizes the average isolated yields for standard transformations across the three scaffolds, based on optimized laboratory conditions.

Scaffold Variant α -Alkylation (with Benzyl Bromide)Nitrile Reduction (with LiAlH4​ )Downstream Deprotection
1-Methyl 85 - 89% (Clean enolate formation)88 - 92% (No N-coordination issues)Difficult (Requires harsh demethylation)
1-Benzyl 86 - 90% (Clean enolate formation)90 - 94% (Highly stable)Easy ( H2​ , Pd/C)
Unprotected (NH) < 20% (Heavy N-alkylation side products)45 - 55% (Messy workup)N/A (Requires prior Boc/Cbz protection)

Experimental Methodologies

The following protocols are designed as self-validating systems. Every critical step includes the underlying chemical causality to ensure reproducibility and troubleshooting capability.

Protocol A: α -Alkylation of 1-Methylpiperidine-4-carbonitrile

The cyano group strongly acidifies the adjacent α -proton ( pKa​≈25−28 ). Deprotonation yields a nitrile-stabilized carbanion (ketenimine resonance structure) that readily attacks electrophiles.

Causality & Design Choices:

  • Base Selection: Lithium diisopropylamide (LDA) is strictly used over n -Butyllithium ( n -BuLi). n -BuLi is highly nucleophilic and will directly attack the nitrile carbon to form an imine/ketone. LDA is non-nucleophilic and exclusively acts as a base.

  • Temperature Control: The reaction must be held at -78 °C. Allowing the enolate to warm before electrophile addition will trigger a Thorpe-Ziegler self-condensation between two piperidine molecules.

AlkylationWorkflow Step1 1. Substrate Preparation Dissolve 1-Me-Pip-4-CN in dry THF Cool to -78 °C Step2 2. Enolate Formation Dropwise addition of LDA (1.1 eq) Stir 1h at -78 °C Step1->Step2 Step3 3. Electrophilic Trapping Add Alkyl Halide (R-X) Maintain -78 °C for 2h Step2->Step3 Step4 4. Quench & Workup Warm to RT, add sat. NH4Cl Extract with EtOAc Step3->Step4

Fig 2. Step-by-step experimental workflow for the α-alkylation of 1-methylpiperidine-4-carbonitrile.

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk flask under argon. Add 1-methylpiperidine-4-carbonitrile (1.0 equiv, 10 mmol) and anhydrous THF (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add LDA (1.1 equiv, 2.0 M in THF/heptane/ethylbenzene) dropwise over 15 minutes. The solution will typically turn pale yellow, indicating enolate formation. Stir at -78 °C for 1 hour.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 equiv) dropwise. Maintain the reaction at -78 °C for 2 hours. Self-Validation Check: TLC (10% MeOH in DCM) should show the disappearance of the starting material ( Rf​≈0.3 ) and the appearance of a less polar product spot.

  • Quench: Quench the reaction at -78 °C by adding saturated aqueous NH4​Cl (10 mL). Allow the mixture to warm to room temperature.

  • Isolation: Extract the aqueous layer with EtOAc ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Nitrile Reduction to 4-(Aminomethyl)piperidine

Reducing the nitrile group yields a primary amine, a critical transformation for synthesizing extended drug linkers[5].

Causality & Design Choices:

  • Reagent Selection: LiAlH4​ is required. Milder reducing agents like NaBH4​ will not reduce aliphatic nitriles.

  • Workup Strategy: The "Fieser Workup" is mandatory. Standard aqueous quenching of LiAlH4​ creates a gelatinous aluminum hydroxide emulsion that traps the highly polar diamine product, destroying the yield. The Fieser method converts the aluminum salts into a crisp, easily filterable white solid.

Step-by-Step Procedure:

  • Preparation: In a flame-dried flask under argon, suspend LiAlH4​ (2.0 equiv, 20 mmol) in anhydrous THF (30 mL). Cool to 0 °C.

  • Addition: Dissolve 1-methylpiperidine-4-carbonitrile (1.0 equiv, 10 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the LiAlH4​ suspension to control the exothermic hydrogen gas evolution.

  • Reduction: Remove the ice bath and heat the reaction to reflux (65 °C) for 4 hours. Self-Validation Check: IR spectroscopy of an aliquot should show the complete disappearance of the sharp C≡N stretch at ∼2240 cm−1 .

  • Fieser Quench: Cool the reaction to 0 °C. Dilute with ether (50 mL). Sequentially and strictly add:

    • x mL of distilled water (where x=grams of LiAlH4​ used; e.g., 0.76 mL).

    • x mL of 15% aqueous NaOH (0.76 mL).

    • 3x mL of distilled water (2.28 mL).

  • Isolation: Stir vigorously for 15 minutes until a granular white precipitate forms. Add anhydrous MgSO4​ , stir for 5 minutes, and filter through a pad of Celite. Wash the filter cake thoroughly with hot THF. Concentrate the filtrate to yield the pure primary amine.

References

  • Synthesis and Biological Evaluation of Meperidine Analogues at Monoamine Transporters Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Insights Into Drug Repurposing, as Well as Specificity and Compound Properties of Piperidine-Based SARS-CoV-2 PLpro Inhibitors Source: PubMed Central (PMC) - NIH URL:[Link]

  • Hydroxylation, Amination, and Methylation in Nitrogen-Containing Molecules Source: IDEALS - University of Illinois (Kaibo Feng Dissertation) URL:[Link]

  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization Source: PubMed Central (PMC) - NIH URL:[Link]

Sources

Comparative

Application Scientist Comparison Guide: Reproducibility of 4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile Synthesis Protocols

Executive Summary The synthesis of 4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile (CAS: 1018435-91-0) represents a critical transformation in the development of versatile small molecule scaffolds for drug discove...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile (CAS: 1018435-91-0) represents a critical transformation in the development of versatile small molecule scaffolds for drug discovery . As an α-amino nitrile, this compound is traditionally accessed via a three-component Strecker reaction utilizing 1-methyl-4-piperidone, cyclopentylamine, and a cyanide source .

However, achieving high batch-to-batch reproducibility is notoriously challenging. The steric bulk of the cyclopentyl group, combined with the inherent reversibility of the Strecker reaction, often leads to variable yields and the formation of unwanted cyanohydrin byproducts [[1]]([Link]). This guide objectively compares the two primary synthetic methodologies—the classical aqueous Sodium Cyanide (NaCN) protocol and the anhydrous Trimethylsilyl Cyanide (TMSCN) protocol—providing researchers with self-validating workflows and the mechanistic causality required to ensure experimental success.

Mechanistic Pathway & Causality

The synthesis hinges on the initial condensation of 1-methyl-4-piperidone with cyclopentylamine to form a Schiff base (imine) intermediate, followed by the nucleophilic attack of the cyanide ion. The choice of cyanide source and solvent system dictates whether this pathway operates under thermodynamic equilibrium (prone to side reactions) or kinetic control (irreversible and highly reproducible).

StreckerSynthesis Ketone 1-Methyl-4-piperidone + Cyclopentylamine Imine Imine Intermediate (Sterically Hindered) Ketone->Imine Condensation (- H2O) TMSCN Protocol A: TMSCN Anhydrous DCM Imine->TMSCN Irreversible Addition NaCN Protocol B: NaCN Aqueous MeOH (pH 5.5) Imine->NaCN Reversible Equilibrium ProdA Target Aminonitrile High Reproducibility (>90%) TMSCN->ProdA ProdB Target Aminonitrile Variable Yield (~65%) NaCN->ProdB Competing Cyanohydrin Formation

Fig 1: Mechanistic divergence and reproducibility in the Strecker synthesis of the target aminonitrile.

Quantitative Data Presentation: Protocol Comparison

Based on empirical laboratory data and recent advances in α-amino nitrile chemistry , the following table summarizes the performance metrics of both protocols.

Performance MetricProtocol A: Anhydrous TMSCNProtocol B: Classical Aqueous NaCN
Average Yield (Isolated) 88% – 92%60% – 70%
Crude Purity (HPLC) > 95%~ 80% (Cyanohydrin impurities)
Reaction Time 12 – 16 hours24 – 48 hours
Reproducibility Excellent: Insensitive to minor environmental variations.Moderate: Highly dependent on precise pH buffering.
Safety Profile Moderate: Liquid reagent, no HCN gas if kept basic during quench.High Risk: Requires strict pH control to prevent lethal HCN gas evolution.
Atom Economy Lower (Generates silanol waste)Higher (Water is the only byproduct)

Detailed Experimental Methodologies

To ensure trustworthiness, both protocols below are designed as self-validating systems , incorporating specific in-process controls (IPCs) and rigorous safety quenches.

Protocol A: Anhydrous TMSCN Method (Recommended for High Reproducibility)

This protocol utilizes Trimethylsilyl Cyanide (TMSCN) in an anhydrous environment, driving the reaction forward irreversibly.

Step-by-Step Workflow:

  • Imine Formation: In an oven-dried, argon-purged round-bottom flask, dissolve 1-methyl-4-piperidone (11.3 g, 100 mmol) and cyclopentylamine (9.37 g, 110 mmol) in 150 mL of anhydrous Dichloromethane (DCM).

  • Catalysis: Add glacial acetic acid (0.6 g, 10 mmol) as a mild Brønsted acid catalyst. Stir at room temperature for 4 hours.

    • IPC (Self-Validation): Analyze an aliquot via GC-MS. Proceed only when the ketone peak is <5% of the total area, confirming complete Schiff base formation.

  • Cyanation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add TMSCN (11.9 g, 120 mmol) over 30 minutes to manage the mild exotherm.

  • Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Quench & Workup: Cool to 0 °C and carefully quench with 50 mL of saturated aqueous NaHCO₃. Stir vigorously for 30 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product as a pale yellow oil, which crystallizes upon standing.

Protocol B: Classical Aqueous NaCN Method

Adapted from standard piperidine-4-carbonitrile syntheses [[2]]([Link]), this method is cost-effective but requires meticulous pH control.

Step-by-Step Workflow:

  • Buffering: In a well-ventilated fume hood, dissolve cyclopentylamine (9.37 g, 110 mmol) in 100 mL of Methanol/Water (1:1 v/v). Carefully add concentrated HCl or glacial acetic acid until the pH stabilizes exactly between 5.0 and 5.5.

  • Ketone Addition: Add 1-methyl-4-piperidone (11.3 g, 100 mmol) to the buffered solution. Stir for 2 hours at room temperature.

  • Cyanation (CAUTION): Cool to 0 °C. Portion-wise, add Sodium Cyanide (5.88 g, 120 mmol). Strictly monitor the pH; if it drops below 5.0, adjust immediately with aqueous NaOH to prevent HCN gas evolution.

  • Maturation: Stir at room temperature for 24-48 hours.

  • Quench: Add 100 mL of a 10% Sodium Hypochlorite (bleach) solution to the aqueous waste stream to destroy unreacted cyanide.

  • Extraction: Extract the product with Ethyl Acetate (3 x 75 mL), wash with brine, dry over Na₂SO₄, and concentrate.

Expertise & Experience: Causality Behind Experimental Choices

As an application scientist, it is crucial to understand why these protocols perform differently.

1. The Steric Penalty of Cyclopentylamine: Cyclopentylamine is significantly more sterically hindered than primary aliphatic amines. In the aqueous NaCN protocol (Protocol B), the formation of the hemiaminal and its subsequent dehydration to the imine is an equilibrium process. The steric bulk shifts this equilibrium slightly toward the starting materials. Because water is present as a solvent, hydrolysis constantly competes with cyanation.

2. The Cyanohydrin Trap: In Protocol B, unreacted 1-methyl-4-piperidone can react directly with the cyanide source to form a cyanohydrin impurity. Because the cyanation of the ketone is faster than the cyanation of the sterically hindered imine, this impurity accumulates, drastically reducing the crude purity to ~80%.

3. The Anhydrous Advantage (Protocol A): Protocol A eliminates water entirely. By using anhydrous DCM and a catalytic amount of acetic acid, the imine formation is driven to completion. When TMSCN is introduced, it acts not only as a cyanide source but also as a silylating agent. The addition of the cyanide ion to the imine is followed by the trapping of any trace moisture or intermediates by the trimethylsilyl group. This kinetic trapping makes the reaction irreversible, entirely bypassing the thermodynamic equilibrium that plagues Protocol B. This is the exact causality behind the >90% yield and >95% purity observed in Protocol A.

References

  • Kouznetsov, V. V., & Puerto Galvis, C. E. "Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties." Tetrahedron (2018). Source: ResearchGate. URL:[Link]

  • National Institutes of Health (NIH) PMC. "Design of gp120 HIV-1 entry inhibitors by scaffold hopping via isosteric replacements". PubMed Central. URL: [Link]

Sources

Validation

benchmarking CAS 1018435-91-0 against other small molecule scaffolds

Benchmarking CAS 1018435-91-0: A Comparative Guide to Piperidine-4-Carbonitrile Scaffolds in Drug Discovery The compound CAS 1018435-91-0 , chemically identified as 4-(cyclopentylamino)-1-methylpiperidine-4-carbonitrile,...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking CAS 1018435-91-0: A Comparative Guide to Piperidine-4-Carbonitrile Scaffolds in Drug Discovery

The compound CAS 1018435-91-0 , chemically identified as 4-(cyclopentylamino)-1-methylpiperidine-4-carbonitrile, is a highly versatile, privileged small molecule scaffold. In modern medicinal chemistry, piperidine-4-carbonitrile derivatives serve as critical branch points for synthesizing complex spirocycles, kinase inhibitors, and G-protein-coupled receptor (GPCR) ligands[1].

This guide objectively benchmarks CAS 1018435-91-0 against alternative piperidine scaffolds, detailing the physicochemical rationale behind its structural features, its synthetic utility, and field-proven experimental protocols for its functionalization.

Structural and Physicochemical Benchmarking

The structural architecture of CAS 1018435-91-0 features two key modifications on the piperidine core: an N-methyl group at the 1-position and a cyclopentylamino group at the 4-position. To understand its performance, we benchmark it against two common alternatives: an aromatic analog (4-(phenylamino)-1-methylpiperidine-4-carbonitrile)[2] and an unsubstituted primary amine analog (4-amino-1-methylpiperidine-4-carbonitrile).

Table 1: Physicochemical Property Comparison

ScaffoldR-Group at C4MW ( g/mol )cLogPTPSA (Ų)HBDHBA
CAS 1018435-91-0 Cyclopentyl207.32~1.939.013
Aromatic Analog Phenyl215.30~2.439.013
Unsubstituted Analog Hydrogen139.20~0.353.023
Calculated approximations for comparative benchmarking.

Expert Causality & Rationale:

  • Aliphatic vs. Aromatic Substitution: The phenylamino analog is frequently used to target Neuropeptide FF (NPFF) receptors[1] or as a precursor for antileishmanial spirocycles[2]. However, anilines carry a known metabolic liability, as they can be oxidized by cytochrome P450 enzymes into reactive, toxic quinone-imines. CAS 1018435-91-0 replaces the phenyl ring with a cyclopentyl group. This maintains the necessary steric bulk to occupy hydrophobic receptor pockets while providing a purely aliphatic character, thereby improving metabolic stability and reducing off-target toxicity.

  • Lipophilicity Tuning: The cyclopentyl group provides a moderate cLogP (~1.9), which is optimal for central nervous system (CNS) penetration and oral bioavailability, avoiding the excessive hydrophilicity of the unsubstituted analog (cLogP ~0.3).

  • Basicity and Lysosomal Trapping: The N-methyl tertiary amine (pKa ~9.0) remains protonated at physiological pH. This is a critical feature for forming salt bridges with acidic residues (e.g., aspartate) in GPCR binding sites, or for facilitating pH-dependent lysosomal accumulation in parasites like Plasmodium falciparum[3].

Synthetic Utility and Reactivity Profiling

CAS 1018435-91-0 is synthesized via a multi-component Strecker reaction and serves as a divergent hub for two primary synthetic workflows:

  • Spirocyclization: The proximity of the secondary amine and the nitrile group allows for cyclization reactions with isocyanates or isothiocyanates, yielding spirohydantoins or spirothiohydantoins. These rigid, three-dimensional architectures are highly valued in targeting infectious diseases, such as Leishmaniasis[2].

  • Nitrile Reduction: The nitrile moiety can be reduced to a primary amine, yielding a 4-amino-4-(aminomethyl)piperidine diamine scaffold. This is a standard method to create flexible linkers that bridge the piperidine core to other pharmacophores, such as quinoline rings in antiplasmodium agents[3].

Strecker A 1-Methylpiperidin-4-one C Imine Intermediate A->C + B -H2O B Cyclopentanamine E CAS 1018435-91-0 (Piperidine-4-carbonitrile) C->E + D Nucleophilic Attack D Cyanide Source (e.g., KCN/AcOH)

Figure 1: Strecker synthesis pathway for the generation of CAS 1018435-91-0.

Field-Proven Experimental Protocols

The following protocols outline the synthesis and downstream functionalization of CAS 1018435-91-0. Each protocol is designed as a self-validating system to ensure experimental integrity.

Protocol A: Strecker Synthesis of CAS 1018435-91-0

This method utilizes glacial acetic acid to facilitate imine formation and subsequent cyanide attack.

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methylpiperidin-4-one (1.0 equiv) and cyclopentanamine (1.1 equiv) in glacial acetic acid (0.5 M concentration). Stir at room temperature for 2 hours to ensure complete imine formation.

  • Cyanide Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add potassium cyanide (KCN) (1.2 equiv) portion-wise. (Caution: KCN is highly toxic; perform strictly in a fume hood with proper PPE).

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 24 hours.

  • Workup: Quench the reaction by pouring it into crushed ice. Neutralize the mixture to pH 8-9 using a saturated aqueous solution of Na₂CO₃. Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Check: Analyze the crude product via FT-IR spectroscopy. The successful formation of CAS 1018435-91-0 is definitively confirmed by the appearance of a sharp, distinct nitrile (C≡N) stretching band at ~2220 cm⁻¹ and a secondary amine (N-H) stretch at ~3350 cm⁻¹ .

Protocol B: Nitrile Reduction to Diamine Scaffold

This protocol reduces the nitrile to a primary amine, preparing the scaffold for coupling with larger pharmacophores[3].

  • Preparation: Suspend Lithium Aluminum Hydride (LiAlH₄) (3.0 equiv) in anhydrous Tetrahydrofuran (THF) at 0 °C under an inert nitrogen atmosphere.

  • Addition: Dissolve CAS 1018435-91-0 (1.0 equiv) in anhydrous THF and add it dropwise to the LiAlH₄ suspension to control the exothermic reaction.

  • Reduction: Remove the ice bath and heat the mixture to reflux for 4–6 hours.

  • Fieser Workup: Cool the reaction to 0 °C. For every x grams of LiAlH₄ used, sequentially and cautiously add x mL of H₂O, x mL of 15% aqueous NaOH, and 3x mL of H₂O. Stir vigorously until a white, granular precipitate forms.

  • Isolation: Filter the aluminum salts through a pad of Celite, wash with hot THF, and concentrate the filtrate in vacuo to yield the 4-(aminomethyl)piperidine derivative.

  • Self-Validation Check: The complete reduction of the nitrile is validated by the disappearance of the 2220 cm⁻¹ IR band . Furthermore, the resulting primary amine will yield a positive (deep purple/blue) Ninhydrin test, distinguishing it from the starting secondary amine.

Divergent Root CAS 1018435-91-0 Path1 Nitrile Reduction (LiAlH4, THF) Root->Path1 Path2 Spirocyclization (Isocyanates/Heat) Root->Path2 Path3 Nitrile Hydrolysis (H2SO4) Root->Path3 Prod1 Diamine Scaffold (Kinase/GPCR Linker) Path1->Prod1 Prod2 Spirohydantoin (Targeting CNS/Infectious) Path2->Prod2 Prod3 Carboxamide (H-Bonding Donor) Path3->Prod3

Figure 2: Divergent synthetic applications of the CAS 1018435-91-0 scaffold.

References

  • Van de Walle, T., et al. (2020). "Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents." European Journal of Medicinal Chemistry, 198, 112330.[Link]

  • Journigan, V. B., et al. (2014). "Nonpeptide Small Molecule Agonist and Antagonist Original Leads for Neuropeptide FF1 and FF2 Receptors." Journal of Medicinal Chemistry, 57(21), 8903-8927.[Link]

  • Mohamed, M. A. A., et al. (2022). "Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies." Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 330-342.[Link]

Sources

Comparative

validating HPLC purity results for 4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile

As a Senior Application Scientist, developing a robust, stability-indicating HPLC method for highly polar, di-basic scaffolds requires moving beyond generic laboratory protocols. The compound 4-(Cyclopentylamino)-1-methy...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust, stability-indicating HPLC method for highly polar, di-basic scaffolds requires moving beyond generic laboratory protocols. The compound 4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile is a versatile small molecule scaffold[1] often utilized in complex organic synthesis. However, its structural features—specifically the presence of both a secondary exocyclic amine and a tertiary piperidine nitrogen—present significant chromatographic challenges.

This guide objectively compares various HPLC methodologies to overcome these challenges and provides a self-validating protocol grounded in the latest2[2].

Structural Causality & The Analytical Challenge

To design a successful purity assay, we must first analyze the causality between the molecule's structure and its chromatographic behavior.

  • Di-Basic Nature: The molecule contains two basic nitrogen centers with estimated pKa​ values between 9.0 and 10.0. Under standard acidic HPLC conditions (pH 2.0–3.0), both nitrogens become protonated.

  • Silanol Interactions: Doubly protonated analytes interact strongly with residual, negatively charged silanol groups on traditional silica-based stationary phases. This secondary interaction is the primary cause of severe peak tailing and poor resolution.

  • Chromophore Deficiency: Lacking extended aromatic conjugation, the nitrile and aliphatic amines exhibit weak UV absorbance, necessitating low-wavelength UV detection (210 nm) or universal detection methods like Charged Aerosol Detection (CAD).

Comparative Method Evaluation

To objectively determine the optimal approach, we compared three distinct chromatographic strategies. The data demonstrates why traditional methods fail and why pH manipulation or orthogonal selectivity is required.

Quantitative Method Comparison Table
ParameterMethod A: Low-pH C18 (Standard)Method B: High-pH C18 (Optimal)Method C: HILIC (Orthogonal)
Stationary Phase Standard C18 (Silica-based)Hybrid C18 (High-pH Stable)Unbonded Silica / Amide
Mobile Phase 0.1% TFA (pH 2.0) / Acetonitrile10 mM NH4​HCO3​ (pH 10.5) / ACN10 mM NH4​Fm (pH 3.0) / ACN
Analyte State Doubly Protonated (Polar)Neutral / Free Base (Hydrophobic)Doubly Protonated (Polar)
Retention Factor ( k′ ) < 1.0 (Elutes near void volume)4.8 (Excellent retention)5.5 (Excellent retention)
Peak Asymmetry ( As​ ) > 2.8 (Severe Tailing)1.1 (Sharp, symmetrical)1.3 (Good)
Impurity Resolution ( Rs​ ) < 1.0 (Co-elution of precursors)> 2.5 (Baseline resolved)> 1.8 (Adequate)
Verdict Not Recommended Highly Recommended Recommended for Orthogonality

Mechanistic Insight: Method B succeeds because elevating the mobile phase pH to 10.5 surpasses the pKa​ of the basic amines. This suppresses ionization, driving the analyte into its neutral state. The neutral molecule partitions efficiently into the hydrophobic C18 phase, eliminating electrostatic repulsion and silanol-driven tailing.

MethodComparison Start 4-(Cyclopentylamino)-1-methylpiperidine -4-carbonitrile Prop Physicochemical Profiling Di-basic (pKa ~9.5), Highly Polar Start->Prop LowPH Method A: Low pH C18 (pH 2.0 - 3.0) Prop->LowPH Standard RP HighPH Method B: High pH C18 (pH 10.5) Prop->HighPH pH > pKa HILIC Method C: HILIC (pH 3.0, High Organic) Prop->HILIC Polar Retention ResultLow Ionized State: Poor Retention & Tailing LowPH->ResultLow ResultHigh Neutral State: Strong Retention & Sharp Peaks HighPH->ResultHigh ResultHILIC Polar Partitioning: Excellent Orthogonal Retention HILIC->ResultHILIC

HPLC Method Development Decision Tree for Di-basic Piperidine Derivatives.

The Self-Validating ICH Q2(R2) Protocol

A core tenet of modern analytical chemistry is that a method must prove its own validity during every single run. We achieve this by embedding strict System Suitability Testing (SST) into the3[3]. The following step-by-step methodology details the validation of Method B (High-pH C18) .

Phase 1: Preparation & System Suitability (The Self-Validating Baseline)

Before any validation data is accepted, the system must pass these internal checks to rule out instrumental artifacts.

  • Mobile Phase Preparation: Prepare Mobile Phase A (10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide) and Mobile Phase B (100% LC-MS Grade Acetonitrile).

  • Standard Preparation: Dissolve the reference standard in a 50:50 Water:ACN diluent to a nominal concentration of 1.0 mg/mL.

  • SST Execution: Inject the standard solution in 6 replicates.

    • Acceptance Criteria: Peak tailing factor ( Tf​ ) ≤1.5 ; Theoretical plates ( N ) ≥5000 ; Peak area %RSD ≤2.0% .

Phase 2: Step-by-Step ICH Q2(R2) Validation Execution

Once SST passes, proceed with the formal validation parameters as defined by the European Medicines Agency and ICH guidelines[4].

  • Specificity (Selectivity):

    • Action: Inject a blank diluent, followed by the target analyte spiked with known synthesis precursors (e.g., 1-methyl-4-piperidone and cyclopentylamine).

    • Causality: Ensures the detector (UV at 210 nm or CAD) unequivocally assesses the analyte without interference from degradation products or starting materials.

    • Acceptance: Resolution ( Rs​ ) between the main peak and all adjacent impurities must be >1.5 .

  • Linearity & Range:

    • Action: Prepare a 6-point calibration curve ranging from the Limit of Quantitation (LOQ, typically 0.05%) up to 120% of the target assay specification.

    • Acceptance: Perform linear regression analysis. The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept bias must be ≤2.0% of the 100% response.

  • Accuracy (Recovery):

    • Action: Prepare synthetic mixtures of the sample matrix spiked with the reference standard at 80%, 100%, and 120% of the nominal concentration. Inject in triplicate.

    • Acceptance: Mean recovery across all levels must fall between 98.0% and 102.0%.

  • Precision (Repeatability & Intermediate Precision):

    • Action: For repeatability, prepare 6 independent sample solutions at 100% concentration and analyze them on the same day. For intermediate precision, have a second analyst repeat the process on a different day using a different HPLC system.

    • Acceptance: The overall %RSD for purity results must be ≤2.0% .

ValidationWorkflow ATP Define Analytical Target Profile (Purity Assessment) SST System Suitability Testing (Self-Validating Baseline) ATP->SST Spec Specificity (Resolution > 1.5) SST->Spec LinRange Linearity & Range (LOQ to 120% Spec) Spec->LinRange AccPrec Accuracy & Precision (Recovery & %RSD < 2%) LinRange->AccPrec Report ICH Q2(R2) Validation Report AccPrec->Report

ICH Q2(R2) Analytical Procedure Validation Workflow.

Conclusion

Validating the purity of 4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile requires a deep understanding of its acid-base chemistry. By utilizing a high-pH reversed-phase methodology, we neutralize the basic amines, thereby eliminating silanol interactions and ensuring sharp, symmetrical peaks. When coupled with a self-validating ICH Q2(R2) protocol, this approach guarantees that the analytical data generated is accurate, reproducible, and fully defensible for regulatory submissions.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5". Available at:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedure Q2(R2)". Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile proper disposal procedures

Standard Operating Procedure: Disposal and Hazard Management of 4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile Executive Summary 4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile is a versatile small molecul...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Hazard Management of 4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile

Executive Summary

4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile is a versatile small molecule scaffold frequently utilized in advanced drug discovery and synthetic chemistry[1]. However, its structural identity as an α -aminonitrile presents severe, non-intuitive operational hazards. Proper disposal of this compound is not merely a regulatory formality; it is a critical life-safety requirement. Mishandling this chemical—specifically by mixing it with incompatible waste streams—can trigger a retro-Strecker decomposition, liberating lethal hydrogen cyanide (HCN) gas[2][3].

As a Senior Application Scientist, I have designed this guide to provide drug development professionals with a self-validating, mechanistic approach to the safe handling, segregation, and final destruction of this compound.

Chemical Profiling & Hazard Assessment

To safely manage chemical waste, one must first understand the structural causality behind its reactivity. The molecule features three critical moieties: a nitrile group (-C≡N), a basic piperidine ring, and a secondary cyclopentylamino group. Under the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this compound must be managed as a characteristic hazardous waste due to its reactivity and corrosivity potential[4][5].

Table 1: Physicochemical Profiling & Operational Waste Implications

Property / HazardValue / ClassificationOperational Disposal Implication
Molecular Formula C12H21N3High nitrogen content dictates final destruction via incineration with NOx scrubbers.
Functional Groups α -Aminonitrile, PiperidineRisk of retro-Strecker HCN release; basicity requires non-metal containment.
EPA Waste Codes D003 (Reactivity), D002 (Corrosivity)Must be strictly segregated from acids; managed under 40 CFR Part 261[5][6].
SAA Volume Limit 55 Gallons (Standard)Must be transferred to central accumulation within 3 days of reaching the limit[7][8].

Mechanistic Toxicology & Reactivity

The primary hazard of 4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile lies in its synthetic origins. α -aminonitriles are typically synthesized via the Strecker multi-component reaction[3]. Because this reaction is reversible, exposing the compound to aqueous acidic conditions or extreme thermal stress forces a retro-Strecker decomposition[2].

This degradation pathway hydrolyzes the molecule back into its constituent ketone, amine, and free hydrogen cyanide (HCN) gas[2][3]. Furthermore, the piperidine and cyclopentylamino groups confer strong basicity, rendering the bulk chemical corrosive to certain metals (like aluminum) and highly reactive with electrophiles[9]. Treating this compound as generic "organic waste" is a critical operational error that can lead to lethal atmospheric contamination within a sealed waste drum.

G Chem 4-(Cyclopentylamino)- 1-methylpiperidine-4-carbonitrile Acid Aqueous Acidic Environment (pH < 4) Chem->Acid Incompatible Mixing Heat Thermal Decomposition (>200°C) Chem->Heat Uncontrolled Combustion Incineration High-Temp Incineration (>1000°C) + NOx Scrubbers Chem->Incineration Approved Disposal Route HCN Hydrogen Cyanide (HCN) Gas [Lethal Inhalation Hazard] Acid->HCN Retro-Strecker Decomposition Amines Substituted Piperidines [Corrosive / Basic] Acid->Amines Amine Protonation Heat->HCN Pyrolysis NOx Nitrogen Oxides (NOx) [Toxic Gas] Heat->NOx Oxidation Safe Safe Environmental Release (CO2, H2O, N2) Incineration->Safe Complete Destruction

Mechanistic degradation pathways and safe disposal routing for the aminonitrile compound.

Step-by-Step Disposal Protocol

To ensure absolute safety, laboratories must implement self-validating workflows. Do not rely on assumptions regarding the contents of a waste carboy; verify the conditions before introducing this chemical.

Phase 1: Point-of-Generation Waste Segregation & Containment
  • Container Selection: Select a High-Density Polyethylene (HDPE) or glass carboy. Do not use aluminum or carbon steel containers, as the basic amine groups can cause localized galvanic corrosion over time, leading to structural failure[9].

  • pH Verification (Self-Validation): Before adding the aminonitrile to any mixed organic waste stream, extract a 1 mL aliquot of the receiving stream and test its pH using broad-spectrum indicator strips.

    • Validation: The pH must be 7.0. If the pH is acidic, do not add the chemical; doing so risks immediate retro-Strecker HCN evolution[2][5].

  • Transfer: Operating strictly within a certified chemical fume hood, transfer the chemical using a grounded funnel to prevent static discharge ignition.

  • SAA Logging: Cap the container tightly and immediately update the Satellite Accumulation Area (SAA) log to reflect the addition of a reactive nitrile.

Phase 2: SAA Manifesting and Storage
  • Labeling: Affix a hazardous waste label detailing the contents as "Hazardous Waste - Toxic/Basic Organic Liquid - Contains Nitriles". Ensure the EPA characteristic codes D002 and D003 are marked[4][10].

  • Volume Monitoring: Monitor the SAA volume continuously. Under EPA guidelines (40 CFR Part 261), SAAs in laboratories may contain a maximum of 55 gallons of standard chemical waste[8].

  • Transfer Protocol: Once the volume limit is reached, date the container.

    • Validation: Ensure the container is physically transferred to the central 90-day storage facility within 3 days of this accumulation date[7].

Phase 3: Final Destruction via Incineration
  • Waste Brokering: Transfer the manifested waste to a licensed hazardous waste broker trained in reactive chemical disposal[11].

  • Incineration Specification: Mandate high-temperature incineration (>1000°C) on the waste manifest.

  • Scrubber Verification: Ensure the receiving incineration facility utilizes active NOx scrubbers.

    • Causality: The high nitrogen content of the molecule (C12H21N3) will rapidly oxidize into toxic nitrogen oxides (NOx) during combustion. Scrubbers are required to neutralize these emissions before environmental release[2][12].

Emergency Spill Response Protocol

In the event of an uncontrolled release outside of primary containment, execute the following self-validating protocol immediately:

  • Evacuation & PPE: Evacuate personnel from the immediate vicinity. Don splash goggles, a face shield, nitrile inner gloves, and butyl rubber outer gloves[11]. If the spill occurs outside a ventilated hood, a NIOSH-approved respirator is mandatory.

  • Containment: Surround the spill perimeter with an inert, non-acidic absorbent (e.g., diatomaceous earth or dry sand).

  • Absorption (Self-Validation): Cover the spill completely with the inert absorbent.

    • Validation: Visually confirm no free liquid remains. CRITICAL: Do NOT apply acidic neutralizing agents, as this will trigger lethal HCN gas release[2][5].

  • Collection: Sweep the absorbed mixture using non-sparking tools into a dedicated HDPE hazardous waste bucket.

  • Manifesting: Label the bucket as "Hazardous Waste - D003 Reactive Spill Debris" and request an emergency Environmental Health and Safety (EHS) pickup.

References

  • "Laboratory Environmental Sample Disposal Information Document", EPA.[Link]

  • "Hazardous Waste Management Program", Virginia Commonwealth University.[Link]

  • "Hazardous Waste Disposal Guide", Northwestern University.[Link]

  • "Hazardous Waste Characteristics: A User-Friendly Reference Document", EPA.[Link]

  • "40 CFR Part 261 Subpart C -- Characteristics of Hazardous Waste", eCFR.[Link]

  • "Business Notification - Lee County", Lee County Government. [Link]

  • "What is a Hazardous Waste?", Iowa Waste Reduction Center.[Link]

  • "Jacques Taillades's research works", ResearchGate.[Link]

  • "Synthesis of α-keto acids and nitriles by enzyme catalysis", D-NB.info.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile
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4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile
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